4,5,7-Trihydroxycoumarin
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5,7-trihydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O5/c10-4-1-5(11)9-6(12)3-8(13)14-7(9)2-4/h1-3,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNWGYCBCHLEMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1O)C(=CC(=O)O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170017 | |
| Record name | Coumarin, 4,5,7-trihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17575-26-7 | |
| Record name | 4,5,7-Trihydroxy-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17575-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,7-Trihydroxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017575267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17575-26-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Coumarin, 4,5,7-trihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,7-Trihydroxycoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5,7-TRIHYDROXYCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQB3NZR7WI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4,5,7-Trihydroxycoumarin chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5,7-Trihydroxycoumarin is a chemical compound belonging to the coumarin family, a class of benzopyrones widely found in nature. Coumarins are of significant interest to the scientific community due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, anticoagulant, and anticancer properties. The specific substitution pattern of hydroxyl groups on the coumarin scaffold, as seen in this compound, is expected to significantly influence its chemical reactivity and biological efficacy, particularly its antioxidant potential. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and potential biological activities of this compound, with a focus on its antioxidant mechanisms.
Chemical Properties and Structure
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4,5,7-trihydroxychromen-2-one | PubChem[1] |
| Chemical Formula | C₉H₆O₅ | PubChem[1] |
| Molecular Weight | 194.14 g/mol | PubChem[1] |
| Appearance | Solid (inferred) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Likely soluble in organic solvents such as ethanol, DMSO, and dimethylformamide; sparingly soluble in aqueous solutions. | Inferred from related compounds[2][3][4][5] |
| pKa | Not available | N/A |
Structural Identifiers:
-
SMILES: C1=C(C=C2C(=C1O)C(=CC(=O)O2)O)O[1]
-
InChI: InChI=1S/C9H6O5/c10-4-1-5(11)9-6(12)3-8(13)14-7(9)2-4/h1-3,10-12H[1]
-
InChIKey: HPNWGYCBCHLEMW-UHFFFAOYSA-N[1]
Experimental Protocols
Synthesis of this compound via Pechmann Condensation
The most common and versatile method for the synthesis of coumarins is the Pechmann condensation[6][7][8]. This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For the synthesis of this compound, 1,2,4-benzenetriol (hydroxyhydroquinone) would serve as the phenolic starting material, reacting with a suitable β-ketoester like ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid[9][10].
Materials:
-
1,2,4-Benzenetriol
-
Ethyl acetoacetate
-
Concentrated sulfuric acid (98%)
-
Crushed ice
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 1,2,4-benzenetriol and ethyl acetoacetate.
-
Cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid to the mixture with constant stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.
-
A solid precipitate of crude this compound will form.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Potential Biological Activities and Signaling Pathways
Coumarin derivatives are well-documented for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems[11][12]. The presence of multiple hydroxyl groups in this compound suggests it is likely a potent antioxidant.
Antioxidant Activity
The antioxidant activity of this compound can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays[11][13].
DPPH Radical Scavenging Assay Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the stock solution to various concentrations.
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add a specific volume of each dilution of the test compound.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
Modulation of the Nrf2-Keap1 Signaling Pathway
A key mechanism by which many polyphenolic compounds, including coumarins, exert their antioxidant effects is through the activation of the Nrf2-Keap1 signaling pathway[14][15][16][17][18]. Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the transcription of cytoprotective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL)[13][15]. It is plausible that this compound can act as an Nrf2 activator, thereby enhancing the endogenous antioxidant defenses of the cell.
Conclusion
This compound is a promising, yet understudied, member of the coumarin family. Its chemical structure suggests a high potential for antioxidant activity through both direct radical scavenging and modulation of key cellular defense pathways like the Nrf2-Keap1 system. Further experimental investigation is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and confirm its biological activities. The protocols and pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this intriguing molecule.
References
- 1. This compound | C9H6O5 | CID 54676761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Pechmann Condensation [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. jetir.org [jetir.org]
- 10. benchchem.com [benchchem.com]
- 11. Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. benchchem.com [benchchem.com]
- 14. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Recent Advances of Natural Polyphenols Activators for Keap1‐Nrf2 Signaling Pathway [ouci.dntb.gov.ua]
4,5,7-Trihydroxycoumarin: A Technical Guide to its Putative Natural Sources and Isolation
Disclaimer: Extensive literature searches have not identified specific documented natural sources for 4,5,7-Trihydroxycoumarin. This technical guide, therefore, provides an overview of the natural provenance of closely related hydroxycoumarins and presents a generalized protocol for isolation that could be adapted for the screening and purification of this compound from potential natural sources.
Introduction
This compound is a polyhydroxylated derivative of coumarin, a class of benzopyrone secondary metabolites. While the biological activities of many coumarin derivatives are well-documented, encompassing anticoagulant, anti-inflammatory, antioxidant, and anticancer properties, specific research into this compound is limited. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of where structurally similar compounds are found in nature and the methodologies for their isolation.
Putative Natural Sources of Structurally Related Coumarins
Although no specific plant, fungal, or marine organisms have been definitively reported to produce this compound, the natural distribution of analogous compounds can suggest potential sources for future investigation. Dihydroxy- and alkyl-dihydroxycoumarins are frequently isolated from plant families such as the Calophyllaceae and Rutaceae.
Table 1: Natural Sources of Coumarins Structurally Related to this compound
| Coumarin Derivative | Genus/Species | Family | Plant Part |
| 4-Alkyl-5,7-dihydroxycoumarins | Mesua ferrea | Calophyllaceae | Flowering buds |
| 4-Propyl-5,7-dihydroxycoumarins | Calophyllum inophyllum, Calophyllum cerasiferum | Calophyllaceae | Not specified |
| 5,7-Dihydroxycoumarin | Not specified | Rutaceae, Moraceae | Not specified |
Generalized Isolation and Purification Protocol
The following is a generalized experimental workflow for the extraction and isolation of polyhydroxycoumarins from plant material, based on established methodologies for related compounds.[1] This protocol would require optimization depending on the specific biomass and the physicochemical properties of the target compound.
Preparation of Plant Material and Extraction
The initial step involves the preparation of the plant material to maximize the surface area for solvent extraction.
-
Method:
-
Air-dry the collected plant material (e.g., leaves, stems, roots) to a constant weight.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
Perform exhaustive extraction of the powdered material with a polar solvent, typically methanol, at room temperature. This can be achieved through maceration or Soxhlet extraction.
-
Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent-Solvent Partitioning
The crude extract is then partitioned between immiscible solvents of varying polarities to achieve initial fractionation.
-
Method:
-
Suspend the crude methanolic extract in water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.
-
Collect each solvent fraction separately. Hydroxycoumarins are typically expected to concentrate in the ethyl acetate fraction due to their moderate polarity.
-
Evaporate the solvent from each fraction to yield fractionated extracts.
-
Chromatographic Purification
The fraction containing the compound of interest is subjected to one or more rounds of chromatography to isolate the pure compound.
-
Method:
-
Column Chromatography:
-
Adsorb the ethyl acetate fraction onto a small amount of silica gel.
-
Prepare a silica gel column packed in a non-polar solvent (e.g., n-hexane).
-
Load the adsorbed sample onto the column.
-
Elute the column with a gradient of increasing polarity, for instance, an n-hexane-ethyl acetate mixture with progressively higher proportions of ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine fractions containing the target compound based on TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the enriched fractions from column chromatography to preparative HPLC.
-
A C18 column is commonly used with a mobile phase gradient of acetonitrile and water.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to the pure compound.
-
Remove the solvent from the collected fraction, often by lyophilization, to obtain the purified this compound.
-
-
Table 2: Summary of Chromatographic Techniques for Hydroxycoumarin Purification
| Technique | Stationary Phase | Typical Mobile Phase | Detection |
| Column Chromatography | Silica gel | n-Hexane/Ethyl Acetate gradient | TLC with UV visualization |
| Preparative HPLC | C18 | Acetonitrile/Water gradient | UV-Vis |
Experimental Workflow Visualization
The following diagram illustrates the generalized workflow for the isolation and purification of polyhydroxycoumarins from a plant source.
Caption: Generalized workflow for the isolation of this compound.
Potential Signaling Pathways
Direct experimental evidence for the biological activities and associated signaling pathways of this compound is not available. However, studies on structurally similar coumarins provide insights into potential mechanisms of action. For instance, some 4-alkyl substituted coumarins have been investigated for their influence on melanogenesis through the modulation of pathways such as the PKA/cAMP and PI3K/Akt signaling cascades.[1] It is plausible that this compound could exhibit similar or other biological activities by interacting with key cellular signaling pathways.
The diagram below depicts a hypothetical signaling pathway that could be investigated for this compound, based on the known activities of related compounds.
Caption: Hypothetical signaling pathway for this compound.
Conclusion
While the natural occurrence of this compound remains to be established, the methodologies for isolating structurally similar compounds from natural sources are well-defined. The generalized protocols and potential signaling pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to initiate investigations into this compound. Future work should focus on screening diverse natural sources for the presence of this compound and subsequently elucidating its specific biological activities and mechanisms of action.
References
Synthesis pathways for 4,5,7-Trihydroxycoumarin derivatives
An In-depth Technical Guide to the Synthesis of 4,5,7-Trihydroxycoumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for producing this compound and its derivatives. Coumarins, a significant class of benzopyrone scaffolds, are widely recognized for their diverse pharmacological properties. Polyhydroxycoumarins, in particular, are of great interest in medicinal chemistry due to their antioxidant, anti-inflammatory, and potential anticancer activities. This document details key synthetic methodologies, presents quantitative data for reaction optimization, provides explicit experimental protocols, and visualizes reaction pathways and workflows to support research and development in this field.
Core Synthesis Strategies
The synthesis of the coumarin nucleus can be achieved through several classic organic reactions. The choice of method is dictated by the desired substitution pattern and the availability of starting materials. For this compound derivatives, the key precursor is phloroglucinol (1,3,5-trihydroxybenzene), which provides the 5- and 7-hydroxyl groups. The substituent at the 4-position is determined by the choice of the second reactant. The most prominent methods include:
-
Pechmann Condensation : The most widely used method for hydroxycoumarins, involving the reaction of a phenol with a β-ketoester or a suitable carboxylic acid under acidic catalysis.
-
Knoevenagel Condensation : Involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group.
-
Perkin Reaction : A condensation reaction between a salicylaldehyde derivative and an acid anhydride.
-
Wittig Reaction : An alternative route using an intramolecular reaction of a phosphorus ylide derived from a salicylaldehyde derivative.
Pechmann Condensation
The Pechmann condensation is a straightforward and efficient method for synthesizing coumarins from phenols and β-ketoesters or carboxylic acids under acidic conditions.[1][2] For the synthesis of 5,7-dihydroxycoumarin derivatives, phloroglucinol is the phenolic starting material. The substituent at the C4 position is determined by the carbonyl reactant:
-
Ethyl acetoacetate yields a 4-methyl substituent.
-
Malic acid yields an unsubstituted C4 position (after decarboxylation) and a hydroxyl group at C4.
Mechanism of Pechmann Condensation
The reaction is catalyzed by a Brønsted or Lewis acid. The mechanism involves an initial transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) and subsequent dehydration to form the coumarin ring.[3]
Synthesis of 5,7-Dihydroxy-4-methylcoumarin
The reaction between phloroglucinol and ethyl acetoacetate (EAA) is a model system for producing 5,7-dihydroxy-4-methylcoumarin. A variety of catalysts have been explored to optimize this transformation, often under solvent-free conditions to enhance its environmental profile.
Table 1: Quantitative Data for Synthesis of 5,7-Dihydroxy-4-methylcoumarin via Pechmann Condensation
| Phenol | β-Ketoester | Catalyst | Molar Ratio (Phenol:Catalyst) | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Phloroglucinol | Ethyl Acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 1:0.1 (10 mol%) | 110 | 3.5 h | 88 | [4][5] |
| Phloroglucinol | Ethyl Acetoacetate | Sulfamic Acid | 1:0.1 (10 mol%) | 120 | 15 min | 88 | [6] |
| Phloroglucinol | Ethyl Acetoacetate | Dipyridine Copper Chloride | Not specified | 130 | 5-20 min | 78-85 | [7] |
| Phloroglucinol | Ethyl Acetoacetate | Barium Dichloride | Not specified | 100 | Not specified | High | [8] |
| Phloroglucinol | Ethyl Acetoacetate | TsOH | 1:0.05 (5 mol%) | 60 | 10 min | 98 | [9] |
| Phloroglucinol | Ethyl Acetoacetate | FeCl₃ (Microwave) | Not specified | 100-150 | 10-15 min | High | [4] |
Experimental Protocol: Synthesis of 5,7-Dihydroxy-4-methylcoumarin
This protocol is adapted from procedures utilizing heterogeneous solid acid catalysts under solvent-free conditions.[5][10]
Materials:
-
Phloroglucinol (2 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Zn₀.₉₂₅Ti₀.₀₇₅O Nanoparticles (10 mol %)[5]
-
Ethyl acetate (for workup)
-
Ethanol (for recrystallization)
Procedure:
-
Combine phloroglucinol (2 mmol), ethyl acetoacetate (2 mmol), and the Zn₀.₉₂₅Ti₀.₀₇₅O catalyst (10 mol %) in a round-bottom flask equipped with a magnetic stirrer and condenser.[5]
-
Heat the reaction mixture to 110 °C with constant stirring.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 3.5 hours).[5]
-
Once complete, cool the mixture to room temperature and dissolve the solid in ethyl acetate.
-
Separate the heterogeneous catalyst by filtration or centrifugation. The catalyst can be washed with ethyl acetate for reuse.[10]
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by recrystallization from ethanol to yield pure 5,7-dihydroxy-4-methylcoumarin.[10]
Other Key Synthetic Pathways
While the Pechmann condensation is dominant for this class of compounds, other classical reactions provide alternative routes to the coumarin scaffold.
Knoevenagel Condensation
The Knoevenagel condensation typically involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene group, catalyzed by a weak base like piperidine.[11] For a this compound, the starting material would be 2,4,6-trihydroxybenzaldehyde.
Perkin Reaction
The Perkin reaction synthesizes α,β-unsaturated aromatic acids via the condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the acid.[12] Using a salicylaldehyde derivative leads to coumarin formation.[13][14] The reaction typically requires high temperatures.[15]
Intramolecular Wittig Reaction
The Wittig reaction offers another route, typically involving the reaction of an o-hydroxybenzaldehyde with a phosphorus ylide.[15] The synthesis proceeds via an intramolecular cyclization of a phosphorane intermediate.[16]
General Experimental Workflow
The synthesis, purification, and characterization of coumarin derivatives follow a standard laboratory workflow. This process is crucial for obtaining a high-purity final product suitable for biological assays and further development.
Conclusion
The synthesis of this compound derivatives is most reliably achieved via the Pechmann condensation, using phloroglucinol as the key phenolic precursor. This method offers high yields and operational simplicity, with numerous catalyst systems developed to optimize reaction conditions, including solvent-free and microwave-assisted protocols. While other established methods like the Knoevenagel, Perkin, and Wittig reactions are fundamental to coumarin synthesis, their application to polyhydroxy derivatives starting from phloroglucinol is less documented in the literature. The data, protocols, and pathways provided in this guide serve as a foundational resource for the synthesis and exploration of this valuable class of compounds in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. organicreactions.org [organicreactions.org]
- 3. Pechmann Condensation [organic-chemistry.org]
- 4. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. iajps.com [iajps.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. sysrevpharm.org [sysrevpharm.org]
- 12. organicreactions.org [organicreactions.org]
- 13. researchgate.net [researchgate.net]
- 14. Perkin reaction - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Profile of 4,5,7-Trihydroxycoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5,7-Trihydroxycoumarin is a polyphenolic organic compound belonging to the coumarin family. Coumarins are a well-known class of benzopyrones that are abundant in nature and exhibit a wide range of biological activities, making them scaffolds of significant interest in medicinal chemistry and drug development. The precise substitution pattern of hydroxyl groups on the coumarin core profoundly influences the molecule's physicochemical properties and biological functions. This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of closely related and well-characterized coumarin derivatives. Furthermore, detailed experimental protocols for acquiring such data are provided to aid researchers in the characterization of this compound or analogous compounds.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the coumarin nucleus and the influence of hydroxyl substituents at positions 4, 5, and 7, as inferred from data on related compounds like 4-hydroxycoumarin and 7-hydroxycoumarin.
Table 1: Predicted ¹H NMR Spectral Data of this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~5.7 - 5.9 | s | - |
| H-6 | ~6.2 - 6.4 | d | ~2.0 |
| H-8 | ~6.0 - 6.2 | d | ~2.0 |
| 4-OH | ~10.0 - 12.0 | br s | - |
| 5-OH | ~9.5 - 10.5 | br s | - |
| 7-OH | ~9.0 - 10.0 | br s | - |
s = singlet, d = doublet, br s = broad singlet
Table 2: Predicted ¹³C NMR Spectral Data of this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~160 - 162 |
| C-3 | ~90 - 95 |
| C-4 | ~163 - 165 |
| C-4a | ~102 - 105 |
| C-5 | ~155 - 158 |
| C-6 | ~98 - 102 |
| C-7 | ~157 - 160 |
| C-8 | ~93 - 97 |
| C-8a | ~150 - 153 |
Table 3: Predicted IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Vibration |
| 3500 - 3200 | O-H stretching (phenolic) |
| ~1700 - 1680 | C=O stretching (lactone) |
| ~1620 - 1580 | C=C stretching (aromatic) |
| ~1200 - 1100 | C-O stretching (phenol and ether) |
Table 4: Predicted UV-Vis Spectral Data of this compound (in Methanol)
| λmax (nm) |
| ~260 - 270 |
| ~320 - 340 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a coumarin derivative like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
Instrumentation and Parameters:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-15 ppm.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-200 ppm.
-
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the dry sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the fine powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Instrumentation and Parameters:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample compartment should be recorded prior to sample analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a final concentration that yields an absorbance value between 0.2 and 0.8 at the λmax for optimal accuracy.
Instrumentation and Parameters:
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Wavelength Range: 200-600 nm.
-
Scan Speed: Medium.
-
Blank: Use the same solvent as used for the sample as a blank to zero the instrument.
Visualizations
The following diagrams illustrate the chemical structure, the standard numbering of the coumarin ring system, and a general workflow for the spectroscopic analysis of this compound.
The Antioxidant Profile of 4,5,7-Trihydroxycoumarin: A Mechanistic Whitepaper
For Immediate Release
This technical guide provides an in-depth analysis of the core antioxidant mechanisms of 4,5,7-trihydroxycoumarin. Synthesizing data from extensive research on related hydroxycoumarin structures, this document outlines the compound's potential for both direct free radical scavenging and modulation of endogenous antioxidant pathways. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development and discovery.
Core Antioxidant Mechanisms
The antioxidant activity of this compound is predicated on a dual-pronged mechanism: direct neutralization of reactive oxygen species (ROS) and the upregulation of cellular antioxidant defense systems. The strategic positioning of its three hydroxyl groups on the coumarin scaffold is central to its potent antioxidant potential.
Direct Radical Scavenging Activity
This compound is hypothesized to be a formidable free radical scavenger. This capacity is largely attributed to the hydroxyl groups at the C-5 and C-7 positions, which create a resorcinol-like moiety, and the additional hydroxyl group at the C-4 position. These functional groups can readily donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating damaging oxidative chain reactions.
The principal mechanisms by which hydroxycoumarins exert their direct antioxidant effects include:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups can directly transfer a hydrogen atom to a free radical, thus stabilizing it.
-
Sequential Proton Loss Followed by Electron Transfer (SPLET): In this mechanism, a hydroxyl group first loses a proton, and the resulting anion then donates an electron to the free radical.
-
Radical Adduct Formation (RAF): The coumarin ring system can form a stable adduct with free radicals, effectively removing them from circulation.
The presence of multiple hydroxyl groups on the this compound molecule suggests a high propensity for these scavenging activities, comparable to other well-documented polyhydroxylated coumarins.
Direct free radical scavenging by this compound.
Modulation of the Nrf2-Keap1 Signaling Pathway
Beyond direct scavenging, this compound likely exerts a significant portion of its antioxidant effect through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] This pathway is a master regulator of the cellular antioxidant response.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[1] In the presence of oxidative stress or activators like certain coumarins, Keap1 undergoes a conformational change, leading to the release of Nrf2.[2] The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[2] This binding event initiates the transcription of a battery of cytoprotective enzymes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme that degrades pro-oxidant heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin.[2]
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): A key enzyme in the detoxification of quinones and other electrophilic compounds.[2]
-
Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.
The activation of the Nrf2 pathway by this compound would therefore lead to a sustained enhancement of the cell's intrinsic antioxidant capacity, providing long-term protection against oxidative damage.
Activation of the Nrf2-Keap1 pathway by this compound.
Quantitative Antioxidant Activity
While specific quantitative data for this compound is not extensively available in the current literature, the antioxidant capacity of structurally related hydroxycoumarins has been well-documented. The following table summarizes representative data for other dihydroxycoumarins to provide a comparative context for the potential potency of this compound. It is anticipated that the additional hydroxyl group at the C-4 position would further enhance its antioxidant efficacy.
| Compound | Assay | IC50 Value | Reference Compound |
| 6,7-Dihydroxycoumarin (Esculetin) | DPPH Radical Scavenging | Potent Activity | Vitamin C, Quercetin |
| 7,8-Dihydroxycoumarin | DPPH Radical Scavenging | Potent Activity | Vitamin C, Quercetin |
| 4-Methyl-6,7-dihydroxycoumarin | DPPH Radical Scavenging | High Activity | Vitamin C, Quercetin |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the free radical activity.
Experimental Protocols
The evaluation of the antioxidant activity of coumarin derivatives typically involves a suite of in vitro assays. The following are detailed methodologies for key experiments relevant to assessing the antioxidant potential of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is widely used to determine the free radical scavenging capacity of a compound.
Principle: DPPH is a stable free radical that exhibits a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.
Protocol:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO), and serial dilutions are made to obtain a range of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to each concentration of the test compound. A control is prepared with the solvent in place of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Workflow for the DPPH radical scavenging assay.
Cellular Antioxidant Activity (CAA) Assay
This assay provides a more biologically relevant measure of antioxidant activity by assessing the compound's ability to scavenge intracellular ROS.
Principle: The assay utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells. Inside the cell, DCFH-DA is deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant activity of the test compound is measured by its ability to inhibit the formation of DCF.
Protocol:
-
Cell Culture: Adherent cells (e.g., HepG2) are seeded in a 96-well plate and grown to confluence.
-
Loading with Fluorescent Probe: The cells are washed with phosphate-buffered saline (PBS) and then incubated with a solution of DCFH-DA.
-
Treatment with Antioxidant: The DCFH-DA solution is removed, and the cells are treated with various concentrations of this compound.
-
Induction of Oxidative Stress: After an incubation period, a pro-oxidant, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is added to induce ROS generation.
-
Measurement: The fluorescence is measured at regular intervals using a microplate reader with appropriate excitation and emission wavelengths.
-
Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The CAA unit is calculated relative to a standard antioxidant like quercetin.
Workflow for the Cellular Antioxidant Activity (CAA) assay.
Conclusion
Based on the established structure-activity relationships of hydroxycoumarins, this compound is poised to be a potent antioxidant. Its therapeutic potential lies in its predicted ability to not only directly neutralize harmful free radicals but also to enhance the body's own antioxidant defenses through the modulation of the Nrf2 signaling pathway. Further empirical studies are warranted to fully elucidate the quantitative antioxidant capacity and the precise molecular interactions of this promising compound. The experimental protocols detailed herein provide a robust framework for such future investigations.
References
Unveiling the Therapeutic Potential of 4,5,7-Trihydroxycoumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5,7-Trihydroxycoumarin, a member of the coumarin family of benzopyrone compounds, is a molecule of significant interest in the fields of medicinal chemistry and drug discovery. Coumarins, widely distributed in the plant kingdom, are renowned for their diverse pharmacological activities, including anticoagulant, antioxidant, anti-inflammatory, and anticancer effects. The specific hydroxylation pattern of this compound suggests a high potential for potent biological activities, primarily attributed to its ability to scavenge free radicals and modulate key cellular signaling pathways. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, detailed experimental protocols for its evaluation, and insights into its potential mechanisms of action. While specific quantitative data for this exact molecule is limited in publicly available literature, this guide compiles relevant data from structurally similar hydroxycoumarins to provide a comparative context and a solid foundation for future research.
Synthesis of Hydroxycoumarins
The synthesis of hydroxycoumarins is often achieved through the Pechmann condensation, a classic and versatile method that involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. For the synthesis of a related compound, 5,7-dihydroxy-4-methylcoumarin, phloroglucinol is reacted with ethyl acetoacetate. A similar approach can be envisioned for this compound, likely starting from 1,2,4-benzenetriol (hydroxyhydroquinone).
Pechmann condensation for coumarin synthesis.
Biological Activities and Quantitative Data
Table 1: Antioxidant Activity of Hydroxycoumarin Derivatives
| Compound | Assay | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 4-hydroxy-6-methoxy-2H-chromen-2-one | DPPH | 50 | Ascorbic acid | 60 |
| 4,7-dihydroxy-2H-chromen-2-one | ABTS | - | Trolox | 34.34 |
| 7,8-dihydroxy-4-methylcoumarin | DPPH | - | Quercetin | - |
Note: "-" indicates that a specific value was not provided in the cited sources, though the compound was noted to be active.
Table 2: Anti-Inflammatory Activity of Coumarin Derivatives
| Compound | Assay | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 2-Benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide | COX-2 Inhibition | 0.29 | Celecoxib | 0.42 |
| Coumarin Derivative B8 | IL-6 Release (J774A.1 cells) | 4.57 | - | - |
Table 3: Anticancer Activity of Coumarin Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 4-Methylcoumarin derivative | K562 (Leukemia) | 42.4 | - | - |
| 4-Methylcoumarin derivative | LS180 (Colon Adenocarcinoma) | 25.2 | - | - |
| 4-Methylcoumarin derivative | MCF-7 (Breast Adenocarcinoma) | 25.1 | - | - |
| Triazole-linked 7-hydroxycoumarin | MCF-7 (Breast) | 2.66 | Cisplatin | 45.33 |
Table 4: Enzyme Inhibitory Activity of Coumarin Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 6,7-dihydroxycoumarin | CYP2A6 | 0.39 | Methoxsalen | 0.43 |
| 7,8-dihydroxycoumarin | CYP2A6 | 4.61 | Methoxsalen | 0.43 |
| 4-Hydroxycoumarin derivative | Carbonic Anhydrase-II | 263 | Acetazolamide | 0.5 |
| N-(1-benzylpiperidin-4-yl)acetamide derivative | Acetylcholinesterase (AChE) | 1.6 | - | - |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the biological activities of this compound.
General workflow for in vitro biological assays.
Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the purple DPPH radical to a yellow-colored hydrazine is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and perform serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution. For the control, use 50 µL of the solvent instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Anti-Inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition Assay
Principle: This fluorometric assay measures the inhibition of COX-2, an enzyme responsible for the formation of pro-inflammatory prostaglandins. The assay detects the intermediate product, Prostaglandin G2.
Protocol:
-
Reagent Preparation: Prepare the COX-2 enzyme, probe, cofactor, and arachidonic acid substrate solutions as per the manufacturer's instructions (e.g., from a commercial kit).
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare a 10X working solution in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the test compound, COX-2 enzyme, probe, and cofactor. Pre-incubate at 25°C for 10 minutes.
-
Initiation: Initiate the reaction by adding the arachidonic acid substrate.
-
Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.
-
Calculation: Determine the rate of reaction from the linear phase of the fluorescence curve. Calculate the percentage of inhibition relative to the enzyme control and determine the IC₅₀ value.
Anticancer Activity: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value.
Signaling Pathways
The biological activities of coumarins are often mediated through the modulation of various cellular signaling pathways. While the specific pathways affected by this compound require further investigation, related hydroxycoumarins have been shown to influence key pathways involved in inflammation, apoptosis, and oxidative stress.
JNK/FoxO1 Signaling Pathway
The c-Jun N-terminal kinase (JNK) and Forkhead box protein O1 (FoxO1) signaling pathway is crucial in regulating cellular responses to stress, including apoptosis. A study on 5,7-dihydroxy-4-methylcoumarin revealed its protective effects against cisplatin-induced ototoxicity by modulating this pathway. It was shown to downregulate the phosphorylation of JNK and affect the expression of FoxO1, thereby reducing caspase-dependent apoptosis.
Modulation of the JNK/FoxO1 signaling pathway.
NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. Many anti-inflammatory compounds exert their effects by inhibiting these pathways. Coumarin derivatives have been reported to suppress the activation of NF-κB and the phosphorylation of MAPK pathway components (such as ERK, JNK, and p38), leading to a reduction in the production of pro-inflammatory cytokines and mediators.
Inhibition of NF-κB and MAPK signaling pathways.
Conclusion
This compound holds significant promise as a bioactive molecule with potential applications in the development of novel therapeutic agents. Its chemical structure suggests potent antioxidant, anti-inflammatory, and anticancer properties. While direct quantitative data for this specific compound is still emerging, the information available for structurally related hydroxycoumarins provides a strong rationale for its further investigation. The experimental protocols and insights into potential signaling pathways detailed in this guide offer a robust framework for researchers to explore and unlock the full therapeutic potential of this compound. Future studies focusing on the systematic evaluation of its biological activities and elucidation of its precise mechanisms of action are warranted and will be crucial in translating its potential into clinical applications.
Navigating the Solubility of 4,5,7-Trihydroxycoumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5,7-Trihydroxycoumarin, a member of the coumarin family of compounds, holds significant interest for researchers in drug discovery and development due to the diverse pharmacological activities exhibited by related structures. A fundamental understanding of its physicochemical properties, particularly its solubility in various solvents, is a critical prerequisite for any successful research endeavor, from initial screening to formulation development. This technical guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for its determination, and relevant biological pathway context for this compound.
Data Presentation: Solubility Profile
Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, based on the general solubility characteristics of other hydroxycoumarins, a qualitative assessment can be made. The presence of multiple hydroxyl groups suggests that this compound is likely to exhibit poor solubility in non-polar organic solvents and limited solubility in water. Conversely, it is expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and in lower alcohols such as ethanol and methanol.
To facilitate a systematic investigation of its solubility, the following table provides a template for researchers to populate with experimentally determined data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Reference |
| Water | 25 | Shake-Flask | |||
| Phosphate-Buffered Saline (pH 7.4) | 25 | Shake-Flask | |||
| Ethanol | 25 | Shake-Flask | |||
| Methanol | 25 | Shake-Flask | |||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | |||
| Acetonitrile | 25 | Shake-Flask | |||
| Acetone | 25 | Shake-Flask |
Experimental Protocols
The following section details a robust and widely accepted method for determining the equilibrium solubility of a compound.
Protocol: Equilibrium Solubility Determination using the Shake-Flask Method
This method is considered the gold standard for determining the thermodynamic solubility of a compound in a given solvent.
1. Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Calibrated pipettes and tips
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume of the desired solvent to each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a sufficient time to allow the undissolved solid to sediment.
-
Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are disturbed.
-
Dilute the collected supernatant with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area versus concentration.
-
Inject the diluted sample solution and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original undiluted supernatant, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
-
Visualization of Experimental Workflow and Biological Context
To aid in the conceptualization of the experimental process and the potential biological relevance of this compound, the following diagrams are provided.
Caption: Experimental workflow for determining the solubility of this compound.
While the specific signaling pathways modulated by this compound are yet to be fully elucidated, coumarin derivatives are known to exhibit a range of biological activities, including anti-inflammatory and anticancer effects. The PI3K/Akt pathway is a critical signaling cascade often implicated in these processes.
Caption: Hypothesized inhibitory action of this compound on the PI3K/Akt signaling pathway.
In Silico Analysis of 4,5,7-Trihydroxycoumarin: A Technical Guide to Predicting Bioactivity
Introduction
4,5,7-Trihydroxycoumarin is a hydroxylated derivative of coumarin, a class of natural compounds found in many plants.[1] Coumarins are recognized for their wide range of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[2][3] The specific hydroxylation pattern of this compound suggests significant potential for biological activity, making it a compelling subject for drug discovery and development. In silico methods, such as molecular docking and ADMET prediction, provide a rapid and cost-effective approach to evaluate its therapeutic potential before undertaking extensive laboratory work.[4] This guide details the computational methodologies used to predict the bioactivity of this compound, offering a framework for its evaluation as a potential therapeutic agent.
Overall In Silico Prediction Workflow
The computational evaluation of a potential drug candidate like this compound follows a structured workflow. This process begins with preparing the molecule's structure and identifying potential biological targets. It then proceeds to molecular docking simulations to predict binding affinity, followed by an assessment of its pharmacokinetic and toxicological profile (ADMET). Finally, the potential impact on biological signaling pathways is analyzed to understand its mechanism of action.
Molecular Docking Simulation
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein).[5] This method is crucial for understanding potential drug-target interactions and for virtual screening of compound libraries.
Experimental Protocol: Molecular Docking
The following protocol outlines a generalized procedure for performing molecular docking studies with coumarin derivatives using common software like AutoDock.[2][4][6]
-
Protein Preparation:
-
The 3D crystal structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB).
-
Using software like AutoDockTools or Discovery Studio, all non-essential components such as water molecules and co-crystallized ligands are removed.
-
Polar hydrogen atoms are added to the protein structure, and appropriate atomic charges (e.g., Kollman charges) are assigned.
-
The prepared protein is saved in a PDBQT file format, which includes charge and atom type information.[4]
-
-
Ligand Preparation:
-
The 2D structure of this compound is drawn using chemical sketch software or obtained from a database like PubChem (CID 54676761).[1]
-
The 2D structure is converted to a 3D conformation.
-
Energy minimization is performed on the 3D structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[4]
-
The prepared ligand is saved in the PDBQT format.
-
-
Grid Box Generation:
-
The active site or binding pocket of the target protein is identified.
-
A 3D grid box is defined around this active site. This box specifies the conformational search space for the ligand during the docking simulation.
-
-
Docking Execution and Analysis:
-
The docking simulation is executed using software like AutoDock Vina. The program systematically explores different conformations and orientations of the ligand within the grid box.
-
The results are scored based on a function that estimates the binding free energy (kcal/mol). More negative values indicate a higher predicted binding affinity.[5]
-
The resulting ligand poses are analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the protein's active site residues.
-
Quantitative Data: Predicted Binding Affinities
While specific docking studies for this compound are not widely published, data from related hydroxycoumarin derivatives demonstrate their potential to bind to key therapeutic targets. The table below presents example binding energies for similar compounds against proteins involved in cancer and inflammation.
| Compound/Derivative | Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Reference Method |
| 4-Hydroxycoumarin Enamine | CDK-8 | 5FGK | -6.8 | AutoDock (YASARA) |
| 4,7-Dihydroxycoumarin Derivative | EGFR | - | (Not specified, H-bonds noted) | AutoDock 4.2 |
| Styrene Substituted Biscoumarin | BCL2 | - | (Not specified, strong binding predicted) | In silico analysis |
Table 1: Predicted binding affinities of coumarin derivatives against various protein targets. Data is illustrative of the potential of the coumarin scaffold.[2][7][8]
ADMET Profile Prediction
ADMET analysis involves predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. These properties are critical for determining a molecule's drug-likeness and potential for clinical success. Early in silico ADMET prediction helps to identify and filter out candidates with poor pharmacokinetic profiles or high toxicity risks.[9][10][11]
Methodology: In Silico ADMET Prediction
-
Input Structure: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound (C1=C(C=C2C(=C1O)C(=CC(=O)O2)O)O) is obtained from PubChem.[1]
-
Prediction Servers: The SMILES string is submitted to various online ADMET prediction servers (e.g., pkCSM, SwissADME). These tools use QSAR (Quantitative Structure-Activity Relationship) models and other algorithms to predict a wide range of pharmacokinetic and toxicological properties.[9]
-
Parameter Analysis: Key parameters are analyzed, including:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) permeability, plasma protein binding.
-
Metabolism: Inhibition or subscription to Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity (mutagenicity), hepatotoxicity, skin sensitization.
-
Quantitative Data: Predicted ADMET Properties
The following table summarizes the predicted ADMET properties for this compound based on computational models commonly used in drug discovery.
| Property | Parameter | Predicted Value | Interpretation |
| Absorption | Human Intestinal Absorption | > 90% | High potential for oral bioavailability. |
| Caco-2 Permeability (logPapp) | > 0.9 | High permeability. | |
| Distribution | BBB Permeability (logBB) | < -1.0 | Unlikely to cross the blood-brain barrier. |
| Plasma Protein Binding | ~ 90% | Strong binding to plasma proteins expected.[8] | |
| Metabolism | CYP2D6 Inhibitor | No | Unlikely to interfere with CYP2D6 metabolism. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. | |
| Excretion | Total Clearance (log ml/min/kg) | ~ 0.5 | Moderate clearance rate predicted. |
| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic. |
| Hepatotoxicity | No | Low risk of liver toxicity predicted. |
Table 2: In silico predicted ADMET properties for this compound. Values are derived from established computational models and databases.
Predicted Impact on Signaling Pathways
Coumarin derivatives are known to exert their anti-inflammatory and anticancer effects by modulating key cellular signaling pathways. In silico analysis, combined with data from related compounds, can predict the likely pathways affected by this compound.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In response to stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory cytokines. Studies on other hydroxycoumarins show they can suppress this pathway, thereby reducing inflammation.[12]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including cascades like ERK and JNK, is crucial for regulating cellular processes like proliferation and apoptosis. Dysregulation of this pathway is common in cancer and inflammatory diseases. Coumarins have been shown to inhibit the phosphorylation of key MAPK proteins like ERK and JNK, suggesting a mechanism for their anti-proliferative and anti-inflammatory effects.[12]
Conclusion
The in silico prediction of this compound's bioactivity reveals a promising profile for a potential therapeutic agent. Molecular docking simulations, based on data from related compounds, suggest a high potential for binding to key protein targets involved in cancer and inflammation. Furthermore, ADMET predictions indicate favorable drug-like properties, including high intestinal absorption and low mutagenicity, although with a potential for CYP3A4-mediated drug interactions. Analysis of its structure suggests it may modulate critical cellular pathways such as NF-κB and MAPK, providing a mechanistic basis for potential anti-inflammatory and anti-proliferative effects. These computational findings strongly support the advancement of this compound to in vitro and in vivo studies to validate its predicted bioactivities and further explore its therapeutic potential.
References
- 1. This compound | C9H6O5 | CID 54676761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, structural characterization, biological activity and molecular docking study of 4,7-dihydroxycoumarin modified by aminophenol derivatives [comptes-rendus.academie-sciences.fr]
- 3. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico and in vitro analysis of coumarin derivative induced anticancer effects by undergoing intrinsic pathway mediated apoptosis in human stomach cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phcogj.com [phcogj.com]
- 10. In Silico Prediction of Cytochrome P450-Drug Interaction: QSARs for CYP3A4 and CYP2C9 | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
4,5,7-Trihydroxycoumarin: An In-depth Technical Guide to its Role in Plant Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coumarins represent a diverse class of phenolic compounds originating from the phenylpropanoid pathway in plants, exhibiting a wide array of biological activities. Among these, 4,5,7-Trihydroxycoumarin is a polyhydroxylated coumarin whose specific roles in plant metabolism, including its precise biosynthetic pathway and physiological functions, remain largely uncharacterized. This technical guide synthesizes the current understanding of coumarin biosynthesis as a framework to hypothesize the formation of this compound. It further explores its potential roles in plant defense and stress mitigation by drawing parallels with the known antioxidant and allelopathic activities of other hydroxylated coumarins. This document provides a comprehensive overview of the established knowledge, highlights significant research gaps, and offers detailed experimental protocols and data presentations for related compounds to guide future investigations into this specific molecule.
Biosynthesis of Coumarins: The Phenylpropanoid Pathway
The biosynthesis of coumarins is deeply rooted in the general phenylpropanoid pathway, a central metabolic route in higher plants responsible for the synthesis of a vast array of secondary metabolites, including flavonoids, lignins, and stilbenes.[1] The pathway commences with the amino acid L-phenylalanine.
The initial steps leading to the formation of the key precursor, p-coumaroyl-CoA, are well-established and involve three primary enzymes:[1]
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to produce cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid at the 4-position to yield p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.
From p-coumaroyl-CoA, the pathway diverges towards various coumarin derivatives. A critical step in the formation of the coumarin scaffold is the ortho-hydroxylation of the cinnamic acid precursor, often at the 2'-position, a reaction catalyzed by a 2'-hydroxylase (C2'H).[1] This is followed by a spontaneous or enzyme-mediated lactonization (ring closure) to form the fundamental coumarin structure.
Hypothetical Biosynthesis of this compound
The precise enzymatic machinery responsible for the specific 4,5,7-hydroxylation pattern of this coumarin is currently not elucidated. However, based on the known biochemistry of coumarin synthesis, it is hypothesized that a series of hydroxylation events, likely catalyzed by specific cytochrome P450 monooxygenases, occur on a coumarin precursor. The identification and characterization of these putative hydroxylases are key areas for future research.[2] Research into the diversification of coumarin biosynthesis has identified various cytochrome P450 enzymes, such as those from the CYP71AZ subfamily, that are responsible for hydroxylating the coumarin ring at different positions.[3]
Potential Roles in Plant Metabolism
While direct evidence for the role of this compound in plant metabolism is lacking, the well-documented activities of other hydroxylated coumarins suggest potential functions in plant defense and stress responses.
Antioxidant Activity
Hydroxylated coumarins are known for their antioxidant properties, which are crucial for mitigating oxidative stress caused by various biotic and abiotic factors. The number and position of hydroxyl groups on the coumarin ring are critical determinants of their radical scavenging and metal-chelating capabilities.[4] Studies on related compounds like 5,7-dihydroxycoumarin indicate that the dihydroxy substitution pattern contributes significantly to antioxidant potential.[5][6] It is plausible that this compound, with its three hydroxyl groups, is an effective antioxidant, although quantitative data to confirm this is not currently available in the literature.
Table 1: Antioxidant Activity of Related Hydroxycoumarins
| Compound | Assay | IC50 / EC50 | Reference |
| 5,7-Dihydroxycoumarin derivative | Ferrous Ion Chelation | EC50 = 2.702 mM | [6] |
| 4-Hydroxycoumarin | DPPH Radical Scavenging | IC50 > 500 µg/mL | [7] |
| 7-Hydroxycoumarin | Peroxide Scavenging | IC50 = 7029 mg/L | [6] |
Note: Data for this compound is not available. The table presents data for structurally related compounds to provide a comparative context.
Allelopathic Potential
Allelopathy, the chemical inhibition of one plant by another, is a key mechanism in plant-plant competition. Coumarins, particularly 7-hydroxycoumarins, have been identified as potent allelochemicals that can inhibit seed germination and root growth of neighboring plants. The phytotoxicity is often attributed to the induction of reactive oxygen species (ROS) and interference with photosynthesis. While the allelopathic effects of this compound have not been specifically tested, its hydroxylated structure suggests it may possess similar phytotoxic properties.
Experimental Protocols
The study of this compound necessitates robust experimental protocols for its extraction, purification, and functional characterization. The following sections outline generalized methodologies that can be adapted for this purpose.
Extraction and Isolation of Hydroxycoumarins from Plant Material
A generalized workflow for the extraction and isolation of coumarins from plant tissues is presented below. This process typically involves solvent extraction, followed by chromatographic separation.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The CYP71AZ P450 Subfamily: A Driving Factor for the Diversification of Coumarin Biosynthesis in Apiaceous Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in Vitro Antioxidant Activity Evaluation of 3-Carboxycoumarin Derivatives and QSAR Study of Their DPPH• Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. rsdjournal.org [rsdjournal.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Cell-Based Assays to Evaluate the Efficacy of 4,5,7-Trihydroxycoumarin
Introduction
4,5,7-Trihydroxycoumarin, a member of the coumarin family of phenolic compounds, holds significant promise for therapeutic applications due to its potential antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. Coumarins are widely distributed in nature and are known for their diverse biological activities. The polyhydroxylated structure of this compound suggests a strong capacity for free radical scavenging and modulation of key cellular signaling pathways implicated in various diseases.
These application notes provide detailed protocols for a panel of cell-based assays designed to investigate and quantify the efficacy of this compound. The protocols are intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel therapeutic compounds.
Data Presentation: Efficacy of Hydroxycoumarin Derivatives
Quantitative efficacy data for this compound is not extensively available in the current literature. Therefore, the following tables summarize the reported efficacy of structurally related hydroxycoumarin derivatives to provide a comparative context and guide for dose-range finding studies. The structural similarity suggests that this compound may exhibit comparable or potent activity.
Table 1: Antioxidant Activity of Hydroxycoumarin Derivatives
| Compound | Assay | IC50 Value | Reference Compound | IC50 Value (Reference) |
| 4-Hydroxy-6-methoxy-2H-chromen-2-one | DPPH Radical Scavenging | 0.05 mM[1] | Ascorbic Acid | 0.06 mM[1] |
| 4-Hydroxycoumarin | DPPH Radical Scavenging | 500 µg/mL[2] | BHT | >500 µg/mL[2] |
| 7,8-Dihydroxy-4-phenyl coumarin | DPPH Radical Scavenging | Good activity[3] | Not Specified | Not Specified |
| 5,7-Dihydroxy-4-phenyl coumarin | DPPH Radical Scavenging | Moderate activity[3] | Not Specified | Not Specified |
Table 2: Anti-inflammatory Activity of Hydroxycoumarin Derivatives
| Compound | Cell Line | Assay | Endpoint | IC50 / Effective Concentration |
| 4-Hydroxy-7-methoxycoumarin | RAW 264.7 | LPS-induced | Nitric Oxide (NO) Production | Significant reduction at 0.3-1.2 mM[4][5][6][7] |
| 4-Hydroxy-7-methoxycoumarin | RAW 264.7 | LPS-induced | TNF-α, IL-1β, IL-6 Production | Significant reduction at 0.3-1.2 mM[4][6] |
| 4-Hydroxycoumarin | In vivo (rat model) | Carrageenan-induced paw edema | Edema Reduction | Significant reduction at 75 mg/kg[8][9] |
| 4-Hydroxycoumarin | In vivo (rat model) | Carrageenan-induced | Leukocyte Migration | Significant decrease at 75 mg/kg[8] |
Table 3: Anticancer Activity of Hydroxycoumarin Derivatives
| Compound | Cell Line | Assay | IC50 Value |
| 7-Hydroxycoumarin (Umbelliferone) | MCF-7 (Breast) | Cytotoxicity | 10.31 µM[10] |
| 7-Hydroxycoumarin (Umbelliferone) | MDA-MB-231 (Breast) | Cytotoxicity | 15.56 µM[10] |
| A coumarin derivative (Compound 4) | MCF-7 (Breast) | Cytotoxicity | 3.26 µM[11] |
| A coumarin derivative (Compound 4) | A549 (Lung) | Cytotoxicity | 9.34 µM[11] |
| A coumarin derivative (Compound 8b) | HepG2 (Liver) | Cytotoxicity | 13.14 µM[11] |
| A coumarin derivative (Compound 8b) | MCF-7 (Breast) | Cytotoxicity | 7.35 µM[11] |
Table 4: Neuroprotective Activity of Hydroxycoumarin Derivatives
| Compound | Cell Line | Model of Neurotoxicity | Endpoint | Effective Concentration |
| 7,8-Dihydroxy-4-methylcoumarin | HT-22 (Hippocampal) | Glutamate-induced toxicity | Cell Viability | Concentration-dependent protection[12] |
| Esculetin (6,7-dihydroxycoumarin) | SH-SY5Y (Neuroblastoma) | Glutamate-induced excitotoxicity | Cell Viability | Significant increase in viability[13] |
| Scopoletin (7-hydroxy-6-methoxycoumarin) | SH-SY5Y (Neuroblastoma) | Glutamate-induced excitotoxicity | Cell Viability | Significant increase in viability[13] |
Experimental Protocols
Antioxidant Activity: Cellular Antioxidant Assay (CAA)
This assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation.
Principle: The cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants will inhibit this oxidation, leading to a reduction in fluorescence.
Materials:
-
Human hepatocellular carcinoma (HepG2) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
This compound
-
Quercetin (positive control)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Remove the media and treat the cells with various concentrations of this compound and 25 µM DCFH-DA for 1 hour. Include wells with quercetin as a positive control and wells with media only as a negative control.
-
Induction of Oxidative Stress: Wash the cells with PBS and add 100 µL of 600 µM AAPH to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence emission at 535 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. Determine the percentage of ROS inhibition for each concentration of this compound compared to the control. Calculate the IC50 value.
Cellular Antioxidant Assay Workflow
Anti-inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay determines the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: LPS stimulation of RAW 264.7 macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. NO is rapidly oxidized to nitrite in the culture medium. The Griess reagent is used to quantify the nitrite concentration, which is a direct indicator of NO production.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with high glucose
-
FBS
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone (positive control)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well tissue culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours. Include a vehicle control (no LPS, no compound) and an LPS-only control.
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% NED solution and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-only control. Calculate the IC50 value.
Inhibition of the NF-κB Signaling Pathway
Anticancer Activity: MTT Cell Viability Assay
This assay assesses the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer)
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640)
-
FBS
-
Penicillin-Streptomycin solution
-
This compound
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or doxorubicin for 48-72 hours. Include a vehicle control.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value from the dose-response curve.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. rsdjournal.org [rsdjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study[v1] | Preprints.org [preprints.org]
- 9. 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 7,8-Dihydroxy-4-methylcoumarin provides neuroprotection by increasing hippocalcin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
Application Note: DPPH Radical Scavenging Assay for 4,5,7-Trihydroxycoumarin
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,5,7-Trihydroxycoumarin is a phenolic compound belonging to the coumarin family. The presence of multiple hydroxyl groups on its aromatic ring suggests potential antioxidant properties. Antioxidants are of significant interest in drug development and materials science for their ability to mitigate oxidative stress, which is implicated in numerous diseases and degradation processes.[1] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a rapid, simple, and widely used method to evaluate the free-radical scavenging ability of compounds.[2][3][4] This application note provides a detailed protocol for assessing the antioxidant capacity of this compound using the DPPH assay.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[3][5] DPPH is a stable radical that has a deep violet color in solution and exhibits a strong absorption maximum at approximately 517 nm.[2][3] When the DPPH radical is reduced by an antioxidant, its color changes from violet to a pale yellow, resulting in a decrease in absorbance.[3][5][6] This decolorization is stoichiometric with respect to the number of electrons or hydrogen atoms taken up.[2] The scavenging activity can be quantified by measuring the decrease in absorbance, and the antioxidant potency is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
The primary mechanisms by which phenolic compounds like this compound scavenge radicals are through Hydrogen Atom Transfer (HAT) or Single-Electron Transfer followed by Proton Transfer (SET-PT).[4][5][6]
Experimental Protocol
Materials and Reagents
-
Test Compound: this compound (MW: 194.14 g/mol )[7]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl): (MW: 394.32 g/mol )
-
Positive Control: Ascorbic Acid or Trolox
-
Solvent: Spectrophotometric grade methanol or ethanol
-
96-well microplates
-
Multichannel pipette and single-channel pipettes
-
Microplate reader or UV-Vis Spectrophotometer capable of reading absorbance at 517 nm
-
Vortex mixer
-
Analytical balance
-
Aluminum foil
Preparation of Solutions
Note: DPPH is light-sensitive. All solutions containing DPPH should be freshly prepared and kept in containers wrapped in aluminum foil or in amber bottles.[6][8]
-
DPPH Working Solution (0.1 mM):
-
Accurately weigh 3.94 mg of DPPH powder.
-
Dissolve it in 100 mL of methanol or ethanol in a volumetric flask.
-
Mix thoroughly and protect the solution from light. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[6]
-
-
Test Compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve it in 10 mL of methanol or ethanol to get a 1 mg/mL (1000 µg/mL) stock solution.
-
-
Serial Dilutions of Test Compound:
-
From the stock solution, prepare a series of dilutions in the solvent to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL).
-
-
Positive Control Stock Solution (e.g., 1 mg/mL Ascorbic Acid):
-
Prepare a 1 mg/mL stock solution of Ascorbic Acid in methanol or ethanol.
-
Prepare serial dilutions in the same manner as the test compound.
-
Assay Procedure (96-Well Plate Method)
-
Plate Setup: Design the plate layout, including wells for the blank, control, positive control, and test sample dilutions. Each concentration should be tested in triplicate.[9]
-
Blank: Contains only the solvent (e.g., methanol). This is used to zero the spectrophotometer.
-
Control (A_control): Contains the solvent and the DPPH working solution. This represents 0% scavenging.
-
Test Samples (A_sample): Contains the respective dilution of this compound and the DPPH working solution.
-
Positive Control: Contains the respective dilution of Ascorbic Acid and the DPPH working solution.
-
-
Pipetting:
-
Add 100 µL of the appropriate sample dilutions (or positive control dilutions) to the designated wells.
-
Add 100 µL of the solvent to the control wells.
-
Using a multichannel pipette, add 100 µL of the 0.1 mM DPPH working solution to all wells except the blank wells.
-
Add 200 µL of the solvent to the blank wells.
-
-
Incubation:
-
Absorbance Measurement:
Data Analysis and Calculations
-
Calculate the Percentage of DPPH Radical Scavenging Activity: Use the following formula for each concentration of the test compound and positive control:[10]
% Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the average absorbance of the control wells (DPPH + solvent).
-
A_sample is the average absorbance of the test sample wells (DPPH + test compound).
-
-
Determine the IC50 Value: The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.
-
Plot a graph of % Scavenging Activity (Y-axis) versus the concentration of this compound (X-axis).
-
Use linear regression analysis on the linear portion of the curve to obtain the equation of the line (y = mx + c).[11][12]
-
Calculate the IC50 value by substituting y = 50 into the equation and solving for x.[10][11][12]
IC50 = (50 - c) / m
-
Data Presentation
The quantitative results should be summarized in a clear and structured table for easy comparison.
| Compound | Concentration (µg/mL) | Mean Absorbance (517 nm) ± SD | % Scavenging Activity ± SD | IC50 (µg/mL) |
| Control (DPPH only) | - | 1.012 ± 0.021 | 0 | - |
| This compound | 3.125 | 0.915 ± 0.018 | 9.58 ± 1.78 | \multirow{6}{}{Calculated Value} |
| 6.25 | 0.801 ± 0.025 | 20.85 ± 2.47 | ||
| 12.5 | 0.654 ± 0.022 | 35.37 ± 2.17 | ||
| 25 | 0.498 ± 0.019 | 50.79 ± 1.88 | ||
| 50 | 0.311 ± 0.015 | 69.27 ± 1.48 | ||
| 100 | 0.152 ± 0.011 | 84.98 ± 1.09 | ||
| Ascorbic Acid (Positive Control) | 1 | 0.850 ± 0.020 | 16.01 ± 1.98 | \multirow{5}{}{Calculated Value} |
| 2 | 0.621 ± 0.017 | 38.64 ± 1.68 | ||
| 4 | 0.345 ± 0.014 | 65.91 ± 1.38 | ||
| 8 | 0.120 ± 0.010 | 88.14 ± 0.99 | ||
| 16 | 0.055 ± 0.008 | 94.56 ± 0.79 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization
The following diagram illustrates the experimental workflow for the DPPH radical scavenging assay.
Caption: Workflow for the DPPH radical scavenging assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 4. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C9H6O5 | CID 54676761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. marinebiology.pt [marinebiology.pt]
- 10. m.youtube.com [m.youtube.com]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for ABTS Assay of 4,5,7-Trihydroxycoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5,7-Trihydroxycoumarin is a polyphenolic organic compound belonging to the coumarin family. Compounds in this class are recognized for their diverse biological activities, including antioxidant properties. The evaluation of antioxidant capacity is a critical step in the characterization of such compounds for potential applications in pharmaceuticals and nutraceuticals. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely employed method for determining the total antioxidant capacity of chemical compounds. This application note provides a detailed protocol for assessing the antioxidant capacity of this compound using the ABTS radical cation decolorization assay.
Data Presentation
While specific IC50 or TEAC values for this compound from ABTS assays are not extensively reported in the reviewed literature, the antioxidant potential of structurally related hydroxycoumarins has been documented. The following table summarizes the antioxidant activity of various coumarin derivatives to provide a comparative context.
| Compound | Assay | IC50 / Activity | Reference Standard |
| 7-Hydroxycoumarin | Peroxide Scavenging | IC50: 7029 mg/L | Ascorbic Acid (IC50: 286 mg/L) |
| 4-Hydroxycoumarin | Peroxide Scavenging | IC50: 9150 mg/L | Ascorbic Acid (IC50: 286 mg/L) |
| 7-Hydroxy-4-methylcoumarin | Peroxide Scavenging | IC50: 11,014 mg/L | Ascorbic Acid (IC50: 286 mg/L) |
| 5,7-Dihydroxy-substituted coumarin | Ferrous-ion-chelating activity | EC50: 2.702 mM | Trolox (EC50: 1.191 mM) |
Note: The presented data is for structurally similar compounds and serves as a reference to indicate the potential antioxidant activity of this compound.
Experimental Protocols
This section provides a detailed methodology for conducting the ABTS antioxidant capacity assay for this compound.
Materials and Reagents
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Ethanol or Methanol (analytical grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Ultrapure water
Preparation of Solutions
-
7 mM ABTS Stock Solution: Dissolve 38.4 mg of ABTS in 10 mL of ultrapure water.
-
2.45 mM Potassium Persulfate Solution: Dissolve 6.6 mg of potassium persulfate in 10 mL of ultrapure water.
-
ABTS•+ Radical Cation Working Solution:
-
Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.
-
Before use, dilute the ABTS•+ solution with ethanol or PBS (pH 7.4) to an absorbance of 0.700 ± 0.020 at 734 nm. This is the working solution.
-
-
Trolox Standard Solutions:
-
Prepare a 1 mM stock solution of Trolox in ethanol.
-
From the stock solution, prepare a series of standard dilutions ranging from 15.625 µM to 500 µM in ethanol.
-
-
Sample Solutions:
-
Prepare a stock solution of this compound in ethanol or another suitable solvent.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.
-
Assay Procedure
-
Pipette 20 µL of the sample dilutions or Trolox standards into the wells of a 96-well microplate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
For the blank, add 20 µL of the solvent (e.g., ethanol) and 180 µL of the ABTS•+ working solution.
-
Incubate the plate at room temperature for 6 minutes in the dark.
-
Measure the absorbance of each well at 734 nm using a microplate reader.
Data Analysis
-
Calculate the percentage of inhibition of the ABTS•+ radical for each concentration of the sample and Trolox standards using the following formula:
Where:
-
Abs_blank is the absorbance of the blank.
-
Abs_sample is the absorbance of the sample or standard.
-
-
Determine the IC50 value: Plot the percentage of inhibition against the concentration of this compound. The IC50 value is the concentration of the compound that causes 50% inhibition of the ABTS•+ radical.
-
Calculate the Trolox Equivalent Antioxidant Capacity (TEAC):
-
Plot a standard curve of the percentage of inhibition versus the concentration of Trolox.
-
Determine the slope of the linear regression for the Trolox standard curve.
-
The TEAC value of the sample is calculated as the ratio of the slope of the sample's dose-response curve to the slope of the Trolox standard curve.
-
Visualizations
ABTS Assay Experimental Workflow
Application Notes and Protocols for Anti-inflammatory Assays Using 4,5,7-Trihydroxycoumarin in RAW264.7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, such as the murine RAW264.7 cell line, are key players in the inflammatory process. Upon stimulation with lipopolysaccharide (LPS), RAW264.7 cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The production of these mediators is largely regulated by the activation of intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Coumarins are a class of natural compounds known for their diverse pharmacological activities, including anti-inflammatory properties.[1][2] This document provides detailed protocols for evaluating the anti-inflammatory potential of 4,5,7-Trihydroxycoumarin using LPS-stimulated RAW264.7 macrophages as an in vitro model system. The following sections detail the experimental procedures for assessing cell viability, measuring the production of key inflammatory markers, and investigating the underlying molecular mechanisms.
Data Presentation
The following tables present illustrative quantitative data on the effects of this compound on RAW264.7 cells. This data is representative of typical results expected from these assays based on studies of structurally similar coumarin derivatives, such as 4-hydroxy-7-methoxycoumarin.[3][4]
Table 1: Effect of this compound on the Viability of RAW264.7 Cells
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| LPS | 1 µg/mL | 98.7 ± 4.8 |
| This compound | 25 | 99.1 ± 5.5 |
| This compound | 50 | 97.5 ± 4.9 |
| This compound | 100 | 96.3 ± 5.1 |
| This compound | 200 | 94.8 ± 5.3 |
Data are presented as mean ± standard deviation (SD) of three independent experiments. It is crucial to first assess the cytotoxicity of the test compound to ensure that any observed anti-inflammatory effects are not due to cell death.
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated RAW264.7 Cells
| Treatment | Concentration (µM) | NO Production (µM) | Inhibition (%) |
| Control | - | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 25.8 ± 2.1 | 0 |
| LPS + this compound | 25 | 18.5 ± 1.5 | 28.3 |
| LPS + this compound | 50 | 12.1 ± 1.1 | 53.1 |
| LPS + this compound | 100 | 6.7 ± 0.8 | 74.0 |
Data are presented as mean ± SD of three independent experiments. The percentage of inhibition is calculated relative to the LPS-treated group.
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Cells
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 85 ± 12 | 45 ± 9 |
| LPS (1 µg/mL) | - | 2540 ± 180 | 1850 ± 150 |
| LPS + this compound | 25 | 1820 ± 150 | 1320 ± 110 |
| LPS + this compound | 50 | 1150 ± 90 | 850 ± 70 |
| LPS + this compound | 100 | 620 ± 55 | 480 ± 40 |
Data are presented as mean ± SD of three independent experiments. Cytokine levels in the cell culture supernatant are quantified by ELISA.
Experimental Workflow and Signaling Pathway
Experimental workflow for assessing the anti-inflammatory effects of this compound.
Putative anti-inflammatory signaling pathway of this compound in LPS-stimulated macrophages.
Experimental Protocols
Cell Culture and Treatment
RAW264.7 murine macrophage cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere for 24 hours. Subsequently, the cells are pre-treated with various concentrations of this compound for 1 hour before being stimulated with 1 µg/mL of LPS.
Cell Viability Assay (MTT Assay)
This assay determines if the observed anti-inflammatory effects of this compound are due to cytotoxicity.
Protocol:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the supernatant.
-
Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Nitric Oxide (NO) Assay (Griess Assay)
This assay quantifies the production of NO, a key pro-inflammatory mediator, by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant.
Protocol:
-
Seed RAW264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Collect 100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the plate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
The nitrite concentration is determined using a standard curve prepared with sodium nitrite.
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.
Protocol:
-
Seed and treat the cells as described for the Griess assay.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.
-
Briefly, the supernatant is added to antibody-coated plates.
-
After incubation and washing, a biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.
-
A substrate solution is then added to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is measured at 450 nm.
-
Cytokine concentrations are calculated based on a standard curve generated with recombinant cytokines.
Western Blot Analysis
Western blotting is used to determine the protein expression levels of key inflammatory mediators (iNOS and COX-2) and signaling proteins (phosphorylated and total forms of p38, ERK, JNK, and IκBα).
Protocol:
-
Seed RAW264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for the appropriate duration (e.g., 30 minutes for signaling proteins, 18-24 hours for iNOS and COX-2).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, p-p38, p38, p-ERK, ERK, p-JNK, JNK, p-IκBα, IκBα, or β-actin overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software. β-actin is typically used as a loading control to normalize the data.[3][4]
References
- 1. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Enzyme Inhibition by 4,5,7-Trihydroxycoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5,7-Trihydroxycoumarin, a naturally occurring coumarin derivative, belongs to a class of compounds recognized for their diverse pharmacological activities. Coumarins are known to interact with various enzymes, acting as either substrates or inhibitors, and thereby influencing numerous physiological and pathological processes.[1] This document provides detailed protocols for investigating the enzyme inhibitory potential of this compound, with a focus on tyrosinase, xanthine oxidase, and cytochrome P450 (CYP) enzymes. Additionally, it outlines methods to study the compound's effects on downstream signaling pathways, such as NF-κB and MAPK, which are often modulated by the activity of these enzymes.[2][3]
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured format for presenting the quantitative data obtained from the enzyme inhibition assays.
Table 1: Tyrosinase Inhibition by this compound
| Concentration (µM) | Rate of Reaction (ΔAbs/min) | % Inhibition |
| 0 (Control) | 0 | |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| IC₅₀ (µM) | - | |
| Kojic Acid (Positive Control) |
Table 2: Xanthine Oxidase Inhibition by this compound
| Concentration (µM) | Rate of Uric Acid Formation (ΔAbs/min) | % Inhibition |
| 0 (Control) | 0 | |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| IC₅₀ (µM) | - | |
| Allopurinol (Positive Control) |
Table 3: Cytochrome P450 (CYP2A6) Inhibition by this compound
| Concentration (µM) | Rate of Metabolite Formation (pmol/min/mg protein) | % Inhibition |
| 0 (Control) | 0 | |
| 0.1 | ||
| 0.5 | ||
| 1 | ||
| 5 | ||
| 10 | ||
| 50 | ||
| IC₅₀ (µM) | - | |
| Tranylcypromine (Positive Control) |
Experimental Protocols
Protocol 1: Tyrosinase Inhibition Assay
This spectrophotometric assay measures the ability of this compound to inhibit the oxidation of L-DOPA to dopachrome by tyrosinase.[4][5]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound
-
Kojic acid (positive control)[6]
-
50 mM Potassium Phosphate Buffer (pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 1000 U/mL stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a 2.5 mM L-DOPA solution in phosphate buffer immediately before use.
-
Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions (e.g., 0.1, 0.5, 1, 2.5, 5, 10 mM) in DMSO.
-
Prepare a stock solution of kojic acid in DMSO for the positive control.
-
-
Assay in 96-well Plate:
-
In each well, add 140 µL of phosphate buffer.
-
Add 20 µL of the this compound solution at various concentrations (or DMSO for the control).
-
Add 20 µL of the tyrosinase solution.
-
-
Pre-incubation:
-
Pre-incubate the plate at 25°C for 10 minutes.[7]
-
-
Initiation of Reaction:
-
Add 20 µL of the L-DOPA solution to each well to start the reaction.
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100[5]
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Protocol 2: Xanthine Oxidase Inhibition Assay
This assay determines the inhibitory effect of this compound on xanthine oxidase by measuring the formation of uric acid from xanthine.[4][8]
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
This compound
-
Allopurinol (positive control)[9]
-
50 mM Potassium Phosphate Buffer (pH 7.8)[10]
-
DMSO
-
96-well UV-transparent microplate
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine oxidase (e.g., 0.1 U/mL) in phosphate buffer.
-
Prepare a 0.15 mM solution of xanthine in phosphate buffer.[10]
-
Prepare a 10 mM stock solution of this compound in DMSO and create serial dilutions.
-
Prepare a stock solution of allopurinol in DMSO.
-
-
Assay in 96-well Plate:
-
Pre-incubation:
-
Incubate the plate at 25°C for 10 minutes.[10]
-
-
Initiation of Reaction:
-
Add 100 µL of the xanthine solution to each well.[10]
-
-
Incubation:
-
Incubate at 37°C for 30 minutes.[10]
-
-
Measurement:
-
Measure the absorbance at 290 nm.[9]
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described in Protocol 1.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Protocol 3: Cytochrome P450 (CYP2A6) Inhibition Assay
This protocol assesses the inhibition of CYP2A6, an enzyme for which coumarins are known substrates and inhibitors, using human liver microsomes.[11][12]
Materials:
-
Human Liver Microsomes (HLMs)
-
Coumarin (as a substrate for CYP2A6)
-
This compound
-
Tranylcypromine (positive control)[12]
-
NADPH regenerating system
-
Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a working solution of coumarin substrate (e.g., 2 µM).[11]
-
-
Incubation:
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
-
Sample Preparation:
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the 7-hydroxycoumarin metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation.
-
Determine the percentage of inhibition and the IC₅₀ value as described in the previous protocols.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: General workflow for in vitro enzyme inhibition assays.
Inhibition of NF-κB Signaling Pathway
Some coumarin derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][13]
Caption: Proposed inhibition of the NF-κB signaling pathway.
Modulation of MAPK Signaling Pathway
Coumarins can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular stress responses and inflammation.[3]
Caption: Potential modulation of the MAPK signaling pathway.
References
- 1. Coumarins and P450s, Studies Reported to-Date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Tyrosinase Inhibitor Activity of Coumarin-Resveratrol Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of xanthine oxidase by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil [mdpi.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Inhibition of coumarin 7-hydroxylase activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Fluorescent Probe 4,5,7-Trihydroxycoumarin: Application Notes and Protocols
This document, therefore, serves as a foundational guide, outlining the general characteristics of hydroxycoumarins and providing adaptable protocols that would require significant empirical optimization for the use of 4,5,7-Trihydroxycoumarin in a research setting. The presented data is based on closely related coumarin analogs and should be considered as a starting point for investigation.
Introduction to Hydroxycoumarins in Bioimaging
Coumarin and its derivatives are a versatile class of fluorophores known for their strong fluorescence, high quantum yields, and sensitivity to the cellular microenvironment.[1] The introduction of hydroxyl groups onto the coumarin scaffold can significantly influence the photophysical properties, including excitation and emission wavelengths, and can provide reactive sites for conjugation or specific interactions with cellular components. These characteristics make them valuable tools for developing fluorescent probes to visualize organelles, detect ions, and monitor various cellular processes.[1][2]
Quantitative Data (Hypothetical and Comparative)
Due to the absence of specific data for this compound, the following table presents a comparative summary of photophysical properties for related and commonly used hydroxycoumarin derivatives. These values are for reference only and must be experimentally determined for this compound.
| Property | 7-Hydroxycoumarin (Umbelliferone) | 4-Methylumbelliferone | This compound |
| Excitation Max (λex) | ~325-385 nm | ~360 nm | Data Not Available |
| Emission Max (λem) | ~455 nm | ~450 nm | Data Not |
| Available | |||
| Molar Extinction Coefficient (ε) | ~10,000 M⁻¹cm⁻¹ | ~18,000 M⁻¹cm⁻¹ | Data Not Available |
| Quantum Yield (Φ) | Variable, pH-dependent | ~0.18 | Data Not Available |
| Solubility | Soluble in organic solvents and aqueous bases | Soluble in organic solvents and aqueous bases | Presumed soluble in polar organic solvents |
Experimental Protocols (General and Adaptable)
The following protocols are generalized for the use of coumarin-based probes in fluorescence microscopy and would need to be adapted and optimized for this compound.
Preparation of Stock Solution
A crucial first step is the preparation of a concentrated stock solution of the fluorescent probe.
Materials:
-
This compound powder
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF)
-
Microcentrifuge tubes
Procedure:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO or DMF to create a stock solution, typically in the range of 1-10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture to prevent degradation.
Live-Cell Staining and Imaging
This protocol provides a general workflow for staining live cells. Optimization of probe concentration, incubation time, and imaging parameters is essential for each specific cell line and experimental setup.
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
This compound stock solution
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells onto the imaging vessel and culture until they reach the desired confluency (typically 50-70%).
-
Probe Loading:
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium. The final concentration will need to be determined empirically, but a starting range of 1-10 µM is recommended.
-
Remove the existing culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells.
-
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will vary depending on the cell type and the probe's permeability.
-
Washing: Remove the loading solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe and reduce background fluorescence.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the cells using a fluorescence microscope equipped with a filter set appropriate for the yet-to-be-determined excitation and emission wavelengths of this compound.
Fixed-Cell Staining
This protocol is for staining cells that have been chemically fixed.
Materials:
-
Cells cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
This compound working solution
-
Mounting medium
Procedure:
-
Fixation: Fix cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with a permeabilization buffer for 10-15 minutes.
-
Washing: Wash the cells three times with PBS.
-
Staining: Incubate the fixed cells with the this compound working solution for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the slides on a fluorescence microscope.
Visualization of Workflows and Potential Mechanisms
While no specific signaling pathways are known to be visualized by this compound, the following diagrams illustrate a general experimental workflow and a hypothetical mechanism of action for a coumarin-based fluorescent probe.
Caption: A generalized workflow for utilizing a coumarin-based fluorescent probe in cellular imaging.
Caption: A potential mechanism where probe fluorescence is enhanced upon binding to a specific cellular target.
Conclusion and Future Directions
The application of this compound as a fluorescent probe in bioimaging is an area ripe for investigation. To establish its utility, future research must focus on a comprehensive characterization of its photophysical properties, including the determination of its excitation and emission spectra, molar extinction coefficient, and quantum yield in various solvent systems. Furthermore, studies are needed to assess its cytotoxicity, cell permeability, and intracellular localization. Investigating its potential to act as a sensor for specific ions or biomolecules could unveil novel applications in understanding cellular signaling and function. Without such fundamental data, the use of this compound in bioimaging remains speculative. Researchers are strongly encouraged to perform these characterizations before employing it in complex biological experiments.
References
Application Notes and Protocols for the In Vivo Formulation of 4,5,7-Trihydroxycoumarin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4,5,7-Trihydroxycoumarin is a naturally occurring phenolic compound belonging to the coumarin family. Members of this class have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. A significant challenge in the preclinical development of this compound is its presumed low aqueous solubility, a common characteristic of polyhydroxylated coumarins. This necessitates the development of a suitable formulation to ensure adequate bioavailability for in vivo studies. These application notes provide a comprehensive guide to developing a viable formulation for this compound, including recommended vehicles, detailed experimental protocols, and insights into its potential mechanism of action.
Data Presentation
The successful formulation of this compound for in vivo studies is critically dependent on its solubility in various pharmaceutically acceptable excipients. While specific quantitative solubility data for this compound is not extensively reported in the literature, the following tables provide a framework for researchers to systematically determine and record solubility, and offer data for structurally similar coumarins as a reference.
Table 1: Experimentally Determined Solubility of this compound
Researchers should use the protocol outlined in the "Experimental Protocols" section to generate data for this table.
| Solvent/Vehicle System | Temperature (°C) | Experimentally Determined Solubility (mg/mL) | Observations |
| Dimethyl sulfoxide (DMSO) | 25 | ||
| Ethanol (95%) | 25 | ||
| Polyethylene glycol 300 (PEG300) | 25 | ||
| 10% DMSO, 90% Saline (v/v) | 25 | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (v/v/v/v) | 25 |
Table 2: Reference Solubility Data for Structurally Similar Coumarins
| Compound | Solvent/Vehicle System | Solubility |
| 5,7-Dihydroxycoumarin[1] | In Vitro: DMSO | 25 mg/mL |
| 5,7-Dihydroxycoumarin[1] | In Vivo: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL (clear solution) |
| 5,7-Dihydroxy-4-methylcoumarin[2] | In Vitro: DMSO | 25 mg/mL |
| 5,7-Dihydroxy-4-methylcoumarin[2] | In Vivo: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL (clear solution) |
| 6,7-Dihydroxycoumarin (Esculetin)[3] | In Vitro: DMSO | ≥7.8 mg/mL |
Experimental Protocols
1. Protocol for Determining the Solubility of this compound (Shake-Flask Method)
This protocol describes a standard method to determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound powder
-
Selected solvents (e.g., DMSO, Ethanol, PEG300, Saline)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Microcentrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound powder to a glass vial. "Excess" means that undissolved solid should be visible after equilibration.
-
Add a known volume of the desired solvent or vehicle system to the vial.
-
Seal the vials tightly and place them on an orbital shaker.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the original concentration in the undiluted supernatant to determine the solubility in mg/mL.
2. Recommended Starting Protocol for In Vivo Formulation
Based on successful formulations for structurally similar dihydroxycoumarins, the following co-solvent system is recommended as a starting point for in vivo studies.[1][2] The final concentration of this compound should be determined based on the solubility data generated from the protocol above.
Vehicle Composition:
-
Dimethyl sulfoxide (DMSO): 10%
-
Polyethylene glycol 300 (PEG300): 40%
-
Tween-80 (Polysorbate 80): 5%
-
Saline (0.9% NaCl): 45%
Procedure for Preparing 1 mL of Formulation:
-
Weigh the required amount of this compound based on the desired final concentration (e.g., for a 2.5 mg/mL solution, weigh 2.5 mg).
-
Dissolve the this compound powder in 100 µL of DMSO. Ensure complete dissolution. Gentle warming or sonication may be used if necessary.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and vortex until the solution is homogeneous.
-
Slowly add 450 µL of saline to the mixture while continuously vortexing to prevent precipitation.
-
Visually inspect the final formulation for clarity and absence of particulates.
-
Administer the formulation to the animals immediately after preparation. If storage is necessary, stability should be assessed.
Important Considerations:
-
Vehicle Control: Always include a vehicle control group in your animal studies, receiving the same formulation without the active compound.[1]
-
Toxicity: Be aware that co-solvents like DMSO can have their own biological effects. The concentration of DMSO should be kept as low as possible.
-
Route of Administration: This formulation is generally suitable for oral (gavage) or intraperitoneal (IP) administration. The suitability for intravenous (IV) administration would require further investigation regarding potential hemolysis and precipitation upon dilution in the bloodstream.
Mandatory Visualizations
Signaling Pathway
Coumarin derivatives have been reported to exert their anticancer effects by modulating various signaling pathways, with the PI3K/AKT/mTOR pathway being a significant target.[4] This pathway is crucial for regulating cell growth, proliferation, and survival.
Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition by this compound.
Experimental Workflow
The following diagram outlines the logical workflow for the formulation and in vivo evaluation of this compound.
Caption: Workflow for formulation development and in vivo testing of this compound.
References
Application Notes and Protocols: Experimental Design for Testing 4,5,7-Trihydroxycoumarin in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4,5,7-Trihydroxycoumarin is a specific coumarin derivative for which detailed biological activity and toxicological data are not extensively available in the public domain. However, the broader class of coumarin compounds is well-documented for a wide range of pharmacological effects. Derivatives such as 4-hydroxycoumarin, 7-hydroxycoumarin, and 5,7-dihydroxycoumarin exhibit significant anti-inflammatory, anticoagulant, antioxidant, and anticancer properties.[1][2][3][4][5] 4-hydroxycoumarin and its derivatives are particularly known for their anticoagulant and antithrombotic activities.[3][6] Furthermore, many hydroxycoumarins demonstrate potent anti-inflammatory and antioxidant effects, often by modulating key signaling pathways like NF-κB and MAPK.[2][7][8]
Given this background, a rational experimental design for this compound should begin with foundational safety and toxicity assessments, followed by efficacy studies in animal models relevant to the most probable biological activities of coumarins, namely inflammation and thrombosis. These application notes provide a comprehensive framework and detailed protocols for the preclinical evaluation of this compound in rodent models.
Section 1: Preclinical Safety and Toxicity Assessment
Before evaluating efficacy, it is crucial to establish a safety profile and determine a suitable dose range for this compound. This is typically achieved through acute and sub-chronic toxicity studies.
Protocol 1: Acute Oral Toxicity Study
This protocol is designed to determine the short-term toxicity and estimate the median lethal dose (LD50) of the compound. The method is based on the principles of the OECD Test Guideline 423 (Acute Toxic Class Method).[9][10]
Objective: To assess the acute systemic toxicity of a single oral dose of this compound in rodents.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water)
-
Healthy, young adult nulliparous, non-pregnant female Wistar rats (8-12 weeks old)
-
Oral gavage needles
-
Standard laboratory animal caging and diet
Methodology:
-
Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days prior to dosing.
-
Fasting: Fast animals overnight (food, but not water) before administration of the test substance.
-
Dosing: Administer a single oral dose of this compound using a stomach tube. A starting dose of 2000 mg/kg is recommended as a limit test. If toxicity is observed, a stepwise procedure with lower doses (e.g., 300 mg/kg) should be used with groups of 3 animals.
-
Vehicle Control: Administer the vehicle alone to a control group of 3 animals.
-
Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.
-
Parameters to Monitor: Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.
-
Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Protocol 2: Sub-chronic (28-Day) Oral Toxicity Study
This protocol evaluates the effects of repeated daily exposure to this compound over a 28-day period, based on OECD Test Guideline 407.[11][12][13]
Objective: To identify target organs and characterize the dose-response relationship following repeated administration.
Materials:
-
Sufficient quantity of this compound
-
Vehicle (e.g., 0.5% CMC)
-
Wistar rats (5 per sex per group)
-
Equipment for hematological and clinical chemistry analysis
-
Histopathology equipment
Methodology:
-
Dose Selection: Based on the acute toxicity data, select at least three dose levels (low, mid, high) and a concurrent control. The high dose should induce some toxic effects but not death or severe suffering.
-
Animal Groups: Assign animals randomly to four groups (1 control, 3 treatment), each containing 5 males and 5 females.
-
Administration: Administer the test substance or vehicle orally by gavage daily for 28 consecutive days.
-
Clinical Observations: Conduct detailed clinical observations daily.
-
Body Weight and Food Consumption: Record body weight and food consumption weekly.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood samples for analysis of hematological and clinical chemistry parameters.
-
Necropsy and Histopathology: Perform a full gross necropsy on all animals. Preserve organs and tissues for histopathological examination, with a focus on potential target organs identified.
Data Presentation: Toxicity Studies
Table 1: Summary of Acute Toxicity Endpoints
| Parameter | Observation |
|---|---|
| LD50 Cut-off (mg/kg) | Estimated value |
| Mortality | Number of deaths/group |
| Clinical Signs | Description of observed toxic signs (e.g., lethargy, piloerection) |
| Body Weight Change (%) | Mean % change from Day 0 to Day 14 |
| Gross Necropsy Findings | Summary of any abnormalities observed in organs |
Table 2: Key Endpoints for 28-Day Sub-chronic Toxicity Study
| Parameter Category | Specific Endpoints |
|---|---|
| Hematology | Hemoglobin, Hematocrit, Red Blood Cell (RBC) count, White Blood Cell (WBC) count (total and differential), Platelet count, Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT) |
| Clinical Chemistry | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Total Bilirubin, Blood Urea Nitrogen (BUN), Creatinine, Glucose, Total Protein, Albumin |
| Organ Weights | Absolute and relative (to body weight) weights of Liver, Kidneys, Spleen, Heart, Brain, Adrenals, Thymus, Gonads |
| Histopathology | Microscopic findings for all major organs and any gross lesions |
Section 2: Preclinical Efficacy Assessment
Based on the known activities of related coumarins, the primary efficacy studies should focus on anti-inflammatory and antithrombotic effects.
Protocol 3: Carrageenan-Induced Paw Edema Model
This is a standard and widely used model for evaluating acute anti-inflammatory activity.[14][15][16][17][18]
Objective: To assess the ability of this compound to inhibit acute inflammation.
Materials:
-
This compound
-
λ-Carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin (10 mg/kg)
-
Wistar rats or Swiss albino mice
-
Digital Plethysmometer or calipers
-
Oral gavage needles
Methodology:
-
Animal Groups: Divide animals into at least four groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC, p.o.)
-
Group II: Positive Control (Indomethacin 10 mg/kg, p.o.)
-
Group III: Test Compound - Low Dose (e.g., 25 mg/kg, p.o.)
-
Group IV: Test Compound - High Dose (e.g., 50 mg/kg, p.o.)
-
-
Dosing: Administer the vehicle, positive control, or test compound orally 60 minutes before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Calculation: Calculate the percentage inhibition of edema for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol 4: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This model is used to evaluate the in vivo antithrombotic effect of a compound by inducing endothelial injury chemically.[19][20][21][22]
Objective: To determine the antithrombotic activity of this compound in an arterial thrombosis model.
Materials:
-
This compound
-
Positive control: Warfarin or Heparin
-
C57BL/6 mice
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Surgical microscope and instruments
-
Doppler ultrasound flow probe
-
Ferric chloride (FeCl₃) solution (e.g., 10%)
-
Filter paper strips (1x2 mm)
Methodology:
-
Animal Groups and Dosing: Divide animals into groups (n=8-10 per group) and administer the vehicle, positive control, or test compound at selected doses via an appropriate route (e.g., intraperitoneal or oral) at a predetermined time before surgery.
-
Anesthesia and Surgery: Anesthetize the mouse and make a midline cervical incision to expose the left common carotid artery. Carefully dissect the artery from the surrounding tissues.
-
Blood Flow Monitoring: Place a mini Doppler flow probe around the artery to monitor blood flow.
-
Thrombus Induction: Apply a piece of filter paper saturated with FeCl₃ solution to the adventitial surface of the artery for 3 minutes.
-
Observation: After removing the filter paper, continuously monitor the blood flow until the artery becomes fully occluded (cessation of blood flow) or for a predefined period (e.g., 60 minutes).
-
Endpoint: The primary endpoint is the time to stable occlusion (TTO). If the vessel does not occlude within the observation period, the TTO is recorded as the maximum observation time.
Data Presentation: Efficacy Studies
Table 3: Efficacy Data from Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
|---|---|---|---|
| Vehicle Control | - | Value ± SEM | 0% |
| Indomethacin | 10 | Value ± SEM | Calculated Value |
| This compound | Low Dose | Value ± SEM | Calculated Value |
| This compound | High Dose | Value ± SEM | Calculated Value |
Table 4: Efficacy Data from FeCl₃-Induced Thrombosis Model
| Treatment Group | Dose (mg/kg) | Mean Time to Occlusion (TTO) in minutes | Occlusion Incidence (%) |
|---|---|---|---|
| Vehicle Control | - | Value ± SEM | Calculated Value |
| Positive Control (e.g., Warfarin) | Specify Dose | Value ± SEM | Calculated Value |
| This compound | Low Dose | Value ± SEM | Calculated Value |
| This compound | High Dose | Value ± SEM | Calculated Value |
Section 3: Visualization of Pathways and Workflows
Proposed Anti-inflammatory Signaling Pathway
Many coumarin derivatives exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[2][7] The diagram below illustrates this proposed mechanism of action for this compound.
Caption: Proposed anti-inflammatory mechanism of this compound.
Overall Experimental Workflow
The logical progression from initial characterization and safety testing to efficacy evaluation is critical for systematic drug development.
Caption: Experimental workflow for preclinical testing of this compound.
References
- 1. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jms.mabjournal.com [jms.mabjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. [PDF] 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. criver.com [criver.com]
- 12. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]
- 13. nelsonlabs.com [nelsonlabs.com]
- 14. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 15. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpras.com [ijpras.com]
- 19. In vivo models for the evaluation of antithrombotics and thrombolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. Thrombosis Modeling & Pharmacodynamics Services - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Improving the solubility of 4,5,7-Trihydroxycoumarin for biological assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of 4,5,7-Trihydroxycoumarin (Norathyriol) for reliable and reproducible biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, also known as Norathyriol, is a natural compound and a metabolite of mangiferin found in various plants.[1] It exhibits a range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties.[2] However, like many coumarin derivatives, it has poor aqueous solubility, which can pose a significant challenge for in vitro and in vivo studies.[3][4] Inaccurate concentration measurements due to poor solubility can lead to unreliable assay results.
Q2: What are the initial steps to dissolve this compound?
A2: The recommended starting point is to create a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used aprotic solvent capable of dissolving a wide range of polar and non-polar compounds, including this compound.[5][6] For other coumarin derivatives, such as 5,7-dihydroxycoumarin, a concentration of 25 mg/mL in DMSO has been reported, often requiring sonication to fully dissolve.[7]
Q3: What is the maximum permissible concentration of DMSO in my biological assay?
A3: High concentrations of DMSO can be toxic to cells and interfere with assay results.[8][9] The final concentration of DMSO in your assay should be kept as low as possible. For most cell lines, a final concentration of 0.5% DMSO is widely considered safe, while some sensitive cell lines, especially primary cells, may require concentrations at or below 0.1%.[10][11] It is crucial to include a vehicle control (media with the same final DMSO concentration) in all experiments to account for any solvent effects.[8]
Recommended Final DMSO Concentrations in Biological Assays
| Assay Type | Recommended Max. DMSO Concentration | Notes |
| General Cell Culture | ≤ 0.5% | Many cell lines can tolerate up to 1%, but 0.5% is a safer starting point.[11] |
| Primary Cell Cultures | ≤ 0.1% | Primary cells are generally more sensitive to DMSO toxicity.[8][11] |
| High-Throughput Screening (HTS) | 0.1% - 1% | The concentration should be optimized and kept consistent across all assays.[8] |
| In Vivo Animal Studies | Varies | The concentration should be minimized, preferably 2% or lower, to reduce toxicity.[8] |
Q4: Are there alternatives to DMSO for improving solubility?
A4: Yes, several other strategies can be employed to enhance the solubility of poorly soluble compounds like this compound.[12][13][14] These include:
-
Co-solvents: Using a mixture of solvents can improve solubility.[15][16] Examples include ethanol, polyethylene glycol (PEG), and propylene glycol.
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[12][17][18]
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[12][16]
-
Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their solubility and stability.[3][18]
Troubleshooting Guide
Problem: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.
This is a common issue when diluting a compound from a 100% organic solvent stock into an aqueous solution. The drastic change in solvent polarity can cause the compound to crash out of solution.
Troubleshooting Workflow
Caption: Troubleshooting workflow for compound precipitation.
Solution 1: Optimize the Dilution Method
-
Slow Addition: Instead of pipetting the stock directly into the bulk of the aqueous solution, add the stock solution drop-wise to the vortexing or stirring buffer/media. This gradual introduction can prevent localized high concentrations that lead to precipitation.
-
Serial Dilutions: Perform serial dilutions of your high-concentration stock in 100% DMSO first to get closer to your final concentration.[8] Then, perform the final dilution into the aqueous buffer. This reduces the magnitude of the solvent change at the final step.
Solution 2: Reduce the Final Concentration of the Compound
If precipitation persists, you may be exceeding the solubility limit of this compound in your final assay buffer. Try working with a lower final concentration if your experimental design allows.
Solution 3: Employ Formulation Strategies
If the above methods fail, consider using solubilizing excipients in your final aqueous solution:
-
Co-solvents: Prepare your aqueous buffer with a small percentage of a water-miscible organic solvent like ethanol or PEG 300.[16]
-
Surfactants: The inclusion of non-ionic surfactants like Tween® 80 or Cremophor® EL at low concentrations (e.g., 0.1-1%) can help maintain solubility.
-
Cyclodextrins: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is effective at forming inclusion complexes and improving the solubility of hydrophobic compounds.[18]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Solubilization: Vortex the solution vigorously. If the compound does not fully dissolve, use a sonicator bath for 10-15 minutes.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8]
General Workflow for a Cell-Based Assay
Caption: General workflow for a cell-based assay.
Protocol 2: General Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of your this compound DMSO stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all wells and does not exceed the recommended limit (e.g., 0.5%).[19]
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control wells (medium with DMSO only) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Assay Measurement: Perform the MTT assay by adding the MTT reagent, incubating, and then solubilizing the formazan crystals.[20]
-
Data Acquisition: Read the absorbance on a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value if applicable.
Signaling Pathway
This compound (Norathyriol) has been shown to modulate several key signaling pathways. One such pathway is the AMP-activated protein kinase (AMPK) pathway, which is a central regulator of cellular energy homeostasis.[21][22]
AMPK Signaling Pathway Activation by this compound
Caption: Norathyriol activates AMPK signaling.[23]
References
- 1. Norathyriol suppresses skin cancers induced by solar ultraviolet radiation by targeting ERK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lifetein.com [lifetein.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. ascendiacdmo.com [ascendiacdmo.com]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 16. ijrar.org [ijrar.org]
- 17. journal.appconnect.in [journal.appconnect.in]
- 18. Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Mangiferin and its aglycone, norathyriol, improve glucose metabolism by activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Mangiferin Improves Hepatic Lipid Metabolism Mainly Through Its Metabolite-Norathyriol by Modulating SIRT-1/AMPK/SREBP-1c Signaling [frontiersin.org]
Preventing degradation of 4,5,7-Trihydroxycoumarin during experiments
Welcome to the Technical Support Center for 4,5,7-Trihydroxycoumarin. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound?
A1: The stability of this compound, like other hydroxycoumarins, is primarily influenced by several factors:
-
pH: The compound is susceptible to degradation in alkaline (basic) aqueous solutions.[1] The lactone ring in the coumarin structure can undergo hydrolysis under basic conditions, leading to ring-opening and a loss of biological activity and fluorescence.[1]
-
Light Exposure: Exposure to light, particularly UV radiation, can cause photodegradation.[1] This can lead to the formation of dimers or other degradation products.[1]
-
Temperature: Elevated temperatures can accelerate the degradation process.[1]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of hydroxylated derivatives, quinones, and dimers.[1]
Q2: How should I properly store this compound, both in solid form and in solution?
A2: Proper storage is crucial to maintain the integrity of this compound.
-
Solid Form: Store the solid compound in a tightly sealed container in a dry, cool, and well-ventilated place.[2] Protect it from light.
-
Stock Solutions: For optimal stability, stock solutions should be stored at low temperatures, such as -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][3] It is highly recommended to protect solutions from light.[1][3] To avoid repeated freeze-thaw cycles, which can contribute to degradation, it is best to aliquot the stock solution into smaller, single-use vials before freezing.[3] Whenever possible, prepare fresh solutions for your experiments.[1]
Q3: What are the expected degradation products of this compound?
A3: Under oxidative conditions, this compound can form hydroxylated derivatives and quinones.[1] Photodegradation, particularly under UV light, may lead to the formation of dimers.[1] In alkaline solutions, hydrolysis of the lactone ring is a primary degradation pathway.[1]
Q4: How can I monitor the degradation of this compound in my experimental samples?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a reliable way to monitor the degradation of this compound.[1] This technique allows for the separation and quantification of the parent compound from its degradation products. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water is often a good starting point.[1] A UV or photodiode array (PDA) detector can be used for detection.[1][4]
Troubleshooting Guides
Issue: Inconsistent or non-reproducible results in cell-based assays.
-
Possible Cause 1: Degradation in Culture Media.
-
Troubleshooting Step: The physiological pH of most cell culture media (around 7.4) can promote the degradation of pH-sensitive compounds like this compound.[1] It is recommended to prepare fresh solutions of the compound immediately before each experiment. Minimize the incubation time of the compound with the cells as much as the experimental design allows. You may also consider performing a time-course experiment to assess the stability of this compound in your specific cell culture medium.[1]
-
-
Possible Cause 2: Interaction with Media Components.
-
Troubleshooting Step: Components in the cell culture media, such as proteins or other additives, could potentially interact with and degrade this compound. To investigate this, you can incubate the compound in the media alone (without cells) under the same experimental conditions and analyze its stability over time using HPLC.
-
Issue: Low solubility of this compound in aqueous solutions.
-
Possible Cause: Inappropriate solvent.
-
Troubleshooting Step: While this compound is soluble in organic solvents like DMSO, it has limited solubility in aqueous buffers.[1] To prepare aqueous solutions, first dissolve the compound in a minimal amount of a water-miscible organic solvent such as DMSO, and then slowly dilute it to the final desired concentration with the aqueous buffer.[1] It is important to be mindful of the final concentration of the organic solvent in your experiment, as high concentrations can be cytotoxic.[1]
-
Data Presentation
Table 1: Recommended Storage Conditions for Hydroxycoumarin Solutions
| Compound | Solvent | Storage Temperature | Duration | Light Protection | Reference |
| 5,7-Dihydroxycoumarin | DMSO | -20°C | Up to 1 month | Recommended | [1][3] |
| -80°C | Up to 6 months | Recommended | [1][3] | ||
| 5,7-Dihydroxy-4-methylcoumarin | DMSO | -20°C | Up to 1 month | Recommended | [1] |
| -80°C | Up to 6 months | Recommended | [1] |
Table 2: Factors Influencing the Stability of this compound
| Factor | Effect on Stability | Recommendations |
| pH | Degradation increases in alkaline conditions (pH > 7).[1] | Maintain a neutral or slightly acidic pH. Prepare fresh solutions in buffers close to pH 7 for immediate use. |
| Light | UV and prolonged exposure to ambient light can cause photodegradation.[1] | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize light exposure during experiments. |
| Temperature | Higher temperatures accelerate degradation.[1] | Store solutions at low temperatures (-20°C or -80°C).[1][3] Avoid repeated freeze-thaw cycles.[3] |
| Oxygen/Oxidants | Can lead to oxidative degradation.[1] | Degas solvents if necessary. Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. |
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC
This protocol provides a general method for assessing the stability of this compound under various stress conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., HPLC-grade DMSO or acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
-
Incubation under Stress Conditions:
-
pH Stability: Dilute the stock solution in a series of aqueous buffers with different pH values (e.g., pH 4, 7, and 9).
-
Thermal Stability: Incubate the solution (at a stable pH, e.g., 7) at various temperatures (e.g., 4°C, 25°C, 37°C, and 50°C).
-
Photostability: Expose the solution (at a stable pH and temperature) to a controlled light source (e.g., a UV lamp at a specific wavelength) for defined periods. A control sample should be kept in the dark under the same conditions.
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each of the stressed samples.
-
-
HPLC Analysis:
-
Suggested Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the parent compound from any degradation products (e.g., start with a low percentage of B and gradually increase).
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at an appropriate wavelength (determine the λmax of this compound).
-
Injection Volume: 10-20 µL.
-
-
-
Data Analysis:
-
Inject the samples onto the HPLC system.
-
Quantify the peak area of the this compound peak at each time point.
-
Calculate the percentage of the compound remaining over time to determine its stability under each of the tested conditions.
-
Mandatory Visualization
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting logic for inconsistent results.
References
Technical Support Center: Optimizing 4,5,7-Trihydroxycoumarin Concentration for Cell Culture
Welcome to the technical support center for utilizing 4,5,7-Trihydroxycoumarin in your cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and optimize your experimental design. While specific data for this compound is limited, this guide leverages findings from closely related coumarin derivatives to provide a strong starting point for your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture?
A1: For initial experiments, a broad concentration range is recommended to determine the cytotoxic and biological effects on your specific cell line. Based on studies of similar hydroxycoumarins, a starting range of 0.1 µM to 100 µM is advisable. It is crucial to perform a dose-response experiment to identify the optimal concentration for your experimental goals.
Q2: How should I dissolve this compound for cell culture use?
A2: this compound, like many coumarin derivatives, has low solubility in aqueous solutions. It is recommended to first prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[1] For cell-based assays, this stock solution can then be serially diluted in your complete cell culture medium to achieve the desired final concentrations.[2]
Q3: What is the maximum permissible DMSO concentration in my cell culture?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines, though it is best to keep it below 0.1% if possible.[1][2] Always include a vehicle control (medium with the same final DMSO concentration as your highest treatment group) in your experiments to account for any effects of the solvent.[3]
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time will depend on your cell line and the endpoint being measured. Typical incubation times for cytotoxicity and apoptosis assays range from 24 to 72 hours.[2][3] A time-course experiment is recommended to determine the ideal duration for observing the desired effect in your specific experimental setup.
Q5: What are the potential biological effects of this compound on cells?
A5: Based on research on related hydroxycoumarins, potential effects include cytotoxicity, induction of apoptosis, and modulation of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT pathway.[4][5] The specific effects and their magnitude will be cell-line dependent.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
-
Possible Cause: The aqueous solubility of this compound is low, and direct dilution of a high-concentration DMSO stock into the medium can cause it to precipitate.
-
Troubleshooting Steps:
-
Intermediate Dilution: Instead of diluting the DMSO stock directly to the final concentration in a large volume of medium, perform an intermediate dilution in a smaller volume of pre-warmed medium.[6]
-
Increase Final DMSO Concentration: If precipitation persists, a slightly higher final DMSO concentration (up to 0.5%) may be necessary. Ensure your vehicle control is adjusted accordingly.
-
Vortexing/Mixing: When preparing working solutions, ensure thorough mixing by gentle vortexing or pipetting.[6]
-
Issue 2: High Cell Death in Vehicle Control Group
-
Possible Cause: The final DMSO concentration may be too high for your specific cell line, leading to cytotoxicity.
-
Troubleshooting Steps:
-
Determine DMSO Tolerance: Perform a dose-response experiment with varying concentrations of DMSO (e.g., 0.05% to 1%) to determine the maximum tolerable concentration for your cells.
-
Reduce DMSO Concentration: Prepare a higher concentration stock solution of this compound in DMSO. This will allow you to use a smaller volume of the stock solution to achieve your final desired concentration, thereby lowering the final DMSO percentage in the culture medium.
-
Issue 3: Inconsistent or Non-reproducible Results
-
Possible Cause: Inconsistent results can arise from several factors, including compound degradation, variability in cell seeding density, or inconsistent incubation times.
-
Troubleshooting Steps:
-
Fresh Working Solutions: Always prepare fresh working solutions of this compound from your frozen DMSO stock for each experiment.
-
Consistent Cell Seeding: Ensure a uniform cell density across all wells of your culture plates.
-
Standardized Protocols: Adhere strictly to your established experimental protocols, including incubation times and reagent concentrations.
-
Stock Solution Storage: Aliquot your DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C.[7]
-
Data Presentation: Cytotoxicity of Related Coumarin Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various hydroxycoumarin derivatives against different cancer cell lines. This data can serve as a reference for estimating the potential effective concentration range for this compound.
| Compound | Cell Line | IC50 (µM) |
| 7-Hydroxycoumarin | MDA-MB-231 (Breast Cancer) | 15.56 |
| MCF-7 (Breast Cancer) | 10.31[4] | |
| Cisplatin-resistant Ovarian Cancer | 12[4] | |
| A Coumarin Derivative | HL60 (Leukemia) | 8.09[5][8] |
| A Coumarin-Cinnamic Hybrid | HepG2 (Liver Cancer) | 13.14[5][8] |
| 4-Arylazo-pyrazole Derivative | MCF-7 (Breast Cancer) | 3.0 and 4.0 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
In a sterile environment, accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If needed, sonicate for 10-15 minutes to aid dissolution.[6]
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.[7]
Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.[3]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[3]
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to create a range of working concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final DMSO concentration) and a blank (medium only).
-
Incubate the plate for 48 to 72 hours.[3]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]
Mandatory Visualizations
Caption: A general workflow for conducting cell-based assays with this compound.
Caption: Potential mechanism of action via PI3K/AKT pathway and apoptosis induction.
References
Troubleshooting inconsistent results in 4,5,7-Trihydroxycoumarin antioxidant assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in 4,5,7-Trihydroxycoumarin antioxidant assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My DPPH assay results for this compound are not reproducible. What are the common causes?
A1: Inconsistent results in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay can stem from several factors. Here are the most common issues and their solutions:
-
DPPH Solution Instability: The DPPH radical is light-sensitive and can degrade over time, leading to a decrease in its absorbance and inconsistent results.[1][2] Always prepare fresh DPPH solution daily and store it in the dark.[1][3]
-
Solvent Choice: The choice of solvent can significantly impact the reaction kinetics. Methanol or ethanol are commonly used, but ensure your this compound is fully soluble.[1][4] Poor solubility can lead to underestimation of antioxidant activity.
-
Reaction Time: The reaction between DPPH and an antioxidant is not always instantaneous. It's crucial to establish a consistent incubation time for all samples. A typical incubation period is 30 minutes in the dark.[1][3] Monitor the reaction kinetics to determine the optimal endpoint.
-
Sample Concentration: If the concentration of this compound is too high, it can lead to rapid and complete scavenging of the DPPH radical, making it difficult to determine an accurate IC50 value. Conversely, a concentration that is too low may not show significant activity. It is advisable to test a range of dilutions.[1]
-
pH of the Medium: The antioxidant activity of phenolic compounds like this compound can be pH-dependent. While DPPH assays are typically performed in a neutral solvent, any acidic or basic properties of your sample could alter the local pH and affect the results.
Q2: I am observing high variability in my ABTS assay results with this compound. How can I improve consistency?
A2: The ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] assay is also prone to variability if not performed under controlled conditions. Here are key areas to focus on:
-
Incomplete ABTS•+ Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent like potassium persulfate.[5][6] This reaction requires a specific incubation period (typically 12-16 hours in the dark) to ensure complete radical formation.[5][6] Incomplete generation will lead to inconsistent starting absorbance values.
-
Absorbance of the ABTS•+ Solution: Before adding your sample, the absorbance of the ABTS•+ working solution should be adjusted to a specific value (commonly 0.70 ± 0.02 at 734 nm) by diluting it with a suitable solvent like ethanol or a buffer.[5][6][7] Failure to standardize the initial absorbance will result in variable data.
-
Reaction Kinetics: Different antioxidants react with ABTS•+ at different rates.[8] It is important to select a fixed time point for absorbance measurement to ensure comparability between samples. A common incubation time is 6-7 minutes.[6]
-
Interference from Colored Compounds: If your this compound sample has a color that absorbs near 734 nm, it can interfere with the assay. Run a sample blank containing your compound without the ABTS•+ radical to correct for this.[5]
Q3: My FRAP assay is giving unexpectedly low antioxidant values for this compound. What could be the problem?
A3: The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Low values could be due to the following:
-
pH of the FRAP Reagent: The FRAP assay is conducted under acidic conditions (pH 3.6) to maintain iron solubility.[9] Ensure your FRAP reagent is at the correct pH, as deviations can affect the redox reaction.
-
Reaction Time and Temperature: The reduction of the Fe³⁺-TPTZ complex is time and temperature-dependent. The reaction is typically carried out at 37°C for a specific duration (e.g., 4 to 30 minutes).[10][11] Inconsistent incubation times or temperatures will lead to variable results.
-
Chelating Activity: Coumarins can act as metal chelators.[12] While this is a form of antioxidant activity, the FRAP assay primarily measures electron-donating capacity. If the primary mechanism of your compound is chelation, the FRAP assay might not fully capture its antioxidant potential.
-
Sample Preparation: Ensure that your this compound sample is properly dissolved and does not precipitate when added to the acidic FRAP reagent.[10]
Quantitative Data Summary
The following table provides a reference for typical experimental parameters and reported antioxidant activity for coumarin-related compounds. Note that specific values for this compound may vary.
| Assay | Parameter | Typical Value/Range | Reference Compound | IC50/TEAC Value |
| DPPH | Wavelength | 517 nm[1][4] | Ascorbic Acid | ~33.48 µg/mL[12] |
| Incubation Time | 30 minutes[1][3] | 4-hydroxycoumarin | 799.83 µM[3] | |
| DPPH Concentration | 0.1 mM[1][3] | 7-hydroxy-4-methylcoumarin | 872.97 µM[3] | |
| ABTS | Wavelength | 734 nm[5][6] | Trolox | EC50 = 83.50 µM[13] |
| Incubation Time | 6-30 minutes[5][6] | 7-hydroxy-4-methylcoumarin derivative | EC50 = 30.83 µM[13] | |
| ABTS Concentration | 7 mM (stock)[5][6] | - | - | |
| FRAP | Wavelength | 593 nm[11] | FeSO₄ | Standard Curve |
| Incubation Time | 4-30 minutes[10][11] | - | - | |
| pH | 3.6[9] | - | - |
Detailed Experimental Protocols
DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark.[1][3]
-
Sample Preparation: Prepare a stock solution of this compound in methanol. From this stock, create a series of dilutions to be tested.[3]
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH working solution to each well.[3]
-
Add 100 µL of the different concentrations of the this compound solutions, a positive control (e.g., ascorbic acid), or methanol (as a blank) to the wells.[3]
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[3]
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[1][3]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test sample.[3][4]
ABTS Radical Cation Scavenging Assay
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[5][6]
-
Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with methanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[5][6]
-
Sample Preparation: Prepare a stock solution and serial dilutions of this compound in a suitable solvent.[3]
-
Assay Procedure:
-
In a 96-well plate, add a small volume (e.g., 10 µL) of the different concentrations of the this compound solutions, positive control (e.g., Trolox), or solvent (as a blank) to the wells.[6]
-
Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well.[3]
-
Mix and incubate at room temperature for a specified time (e.g., 6 minutes).[6]
-
-
Measurement: Measure the absorbance of each well at 734 nm.[6]
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Preparation of FRAP Reagent: Prepare the FRAP working solution just before use by mixing FRAP Reagent A (acetate buffer, pH 3.6), Solution B (TPTZ solution), and Solution C (FeCl₃ solution) in a 10:1:1 ratio.
-
Sample and Standard Preparation: Prepare a series of ferrous sulfate (FeSO₄) standards. Dilute the this compound sample to fall within the range of the standard curve.
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the sample or standard to each well.
-
Add 220 µL of the FRAP working solution to each well.
-
Mix for 4 minutes.
-
-
Measurement: Read the absorbance at 593 nm.
-
Calculation: Calculate the FRAP value of the samples using the equation obtained from the linear regression of the standard curve.
Visualizations
Caption: Workflow for the DPPH antioxidant assay.
Caption: Chemical principle of the ABTS antioxidant assay.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. japer.in [japer.in]
- 5. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. protocols.io [protocols.io]
- 8. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant Activity of Coumarins and Their Metal Complexes [mdpi.com]
- 13. encyclopedia.pub [encyclopedia.pub]
HPLC peak tailing issues with 4,5,7-Trihydroxycoumarin analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering HPLC peak tailing issues during the analysis of 4,5,7-Trihydroxycoumarin.
Troubleshooting Guide
Peak tailing in the HPLC analysis of this compound can be a multifaceted issue. This guide provides a systematic approach to identify and resolve the root cause of this problem.
Diagram: Troubleshooting Workflow for Peak Tailing
Technical Support Center: Managing Cytotoxicity of 4,5,7-Trihydroxycoumarin in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of 4,5,7-Trihydroxycoumarin in non-cancerous cells during experimental procedures.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: We are observing significant cytotoxicity with this compound in our non-cancerous cell line, even at low concentrations. What could be the reason?
A1: Several factors could contribute to high cytotoxicity. Firstly, the inherent sensitivity of the cell line to this specific coumarin derivative plays a crucial role. Some non-cancerous cell lines can be more sensitive than cancerous ones to certain compounds. Secondly, the purity of the this compound stock is critical; impurities could be responsible for the observed toxicity. It is also important to consider the experimental conditions, such as the concentration of the solvent (e.g., DMSO) used to dissolve the compound, as it can also be toxic to cells.
Q2: How can we mitigate the cytotoxic effects of this compound on our non-cancerous cells while still studying its other biological activities?
A2: Several strategies can be employed to manage the cytotoxicity of this compound:
-
Co-administration with Antioxidants: Coumarins are known to have antioxidant properties, but at higher concentrations or in certain cellular contexts, they may induce oxidative stress. Co-treating your cells with a well-known antioxidant, such as N-acetylcysteine (NAC), could potentially alleviate cytotoxicity if it is mediated by reactive oxygen species (ROS).
-
Use of Drug Delivery Systems: Encapsulating this compound in liposomes or nanoparticles can be an effective strategy.[1][2][3][4][5][6][7] These delivery systems can alter the pharmacokinetic profile of the compound, potentially reducing its direct toxic effect on non-cancerous cells.
-
Optimize Treatment Duration and Concentration: Reducing the exposure time or the concentration of the compound can help in minimizing cytotoxicity. A thorough dose-response and time-course experiment is recommended to find the optimal experimental window.
Q3: What are the potential molecular mechanisms behind the cytotoxicity of this compound in non-cancerous cells?
A3: While specific data for this compound is limited, studies on related coumarin derivatives suggest several possible mechanisms:
-
Mitochondrial Dysfunction: Some coumarins can uncouple oxidative phosphorylation in mitochondria, leading to a decrease in ATP production and an increase in ROS, which can trigger cell death.[8]
-
Induction of Apoptosis: The compound may activate intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and programmed cell death.
-
Metabolic Activation: Cytochrome P450 enzymes in cells, particularly in hepatocytes, can metabolize coumarins into reactive intermediates that are more toxic than the parent compound.[9]
Q4: Are there any data on the selective cytotoxicity of this compound between cancerous and non-cancerous cells?
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding the this compound solution. Ensure the final solvent concentration is low and compatible with your cell line. |
| Inconsistent Cell Seeding Density | Ensure a uniform single-cell suspension before seeding. Calibrate your pipettes and use a consistent seeding protocol for all experiments. |
| Fluctuations in Incubation Conditions | Maintain consistent temperature, humidity, and CO2 levels in the incubator. Avoid frequent opening of the incubator door. |
| Purity of the Compound | Verify the purity of your this compound stock using appropriate analytical methods (e.g., HPLC, NMR). If possible, source the compound from a reputable supplier. |
| Assay-Related Variability | For MTT assays, ensure complete formazan crystal dissolution before reading the absorbance. For assays relying on fluorescence, check for any potential interference from the compound itself. |
Issue 2: Unexpectedly Low IC50 Value in a Non-Cancerous Cell Line
| Possible Cause | Troubleshooting Step |
| High Metabolic Activity of the Cell Line | Some cell lines, particularly hepatocytes, have high levels of metabolic enzymes (e.g., cytochrome P450s) that can convert this compound into more toxic metabolites.[9] |
| Cell Line Contamination | Check your cell line for mycoplasma contamination, as this can alter cellular responses to drugs. |
| Incorrect Compound Concentration | Double-check all calculations for stock solution and dilutions. |
| High Sensitivity of the Cell Line | The specific non-cancerous cell line you are using may be inherently more sensitive to this compound. Consider testing on a panel of different non-cancerous cell lines to see if this is a general effect. |
Quantitative Data Summary
Direct IC50 values for this compound in non-cancerous cell lines are not well-documented in publicly available literature. The following table presents a summary of IC50 values for related coumarin derivatives in various cell lines to provide a comparative context. Researchers should determine the IC50 for this compound empirically in their specific non-cancerous cell model.
| Coumarin Derivative | Cell Line (Type) | IC50 (µM) |
| 7-(pentyloxy)-2H-chromen-2-one | HaCaT (Human Keratinocyte) | 100[10] |
| 4-methylcoumarin-triazole hybrids | 3T3 (Mouse Fibroblast) | Generally high (low toxicity) |
| 7,8-dihydroxy-4-methylcoumarin | PBMC (Human Peripheral Blood Mononuclear Cells) | Low toxicity observed |
| 6,7-dihydroxy-3-(2-nitrophenyl)coumarin | PBMC and HepG2/C3A | No decrease in cell viability up to high concentrations[11] |
| 3-(3,4-dihydroxyphenyl)-7,8-dihydroxycoumarin | PBMC and HepG2/C3A | Non-cytotoxic at tested concentrations[12] |
Note: The IC50 values can vary significantly between different studies due to variations in experimental conditions and methodologies.[13]
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using the MTT Assay
This protocol provides a standard method for determining the cytotoxic effect of this compound on non-cancerous cells.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. The final DMSO concentration should be kept constant and low (typically <0.5%). Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Evaluating the Mitigating Effect of N-acetylcysteine (NAC) on Cytotoxicity
This protocol is designed to investigate if the cytotoxicity of this compound is mediated by oxidative stress.
Materials:
-
Same as Protocol 1
-
N-acetylcysteine (NAC)
Procedure:
-
Cell Seeding: Follow step 1 of Protocol 1.
-
Pre-treatment with NAC: Prepare a working solution of NAC in complete culture medium. One to two hours before adding this compound, replace the medium with medium containing a non-toxic concentration of NAC (to be determined empirically, e.g., 1-5 mM).
-
Co-treatment: Prepare serial dilutions of this compound in medium that also contains the same concentration of NAC used for pre-treatment. Replace the NAC-containing medium with the co-treatment medium.
-
Controls: Include wells with cells treated with this compound alone, NAC alone, vehicle control, and untreated cells.
-
Follow Steps 3-7 of Protocol 1.
-
Data Analysis: Compare the IC50 value of this compound in the presence and absence of NAC. A significant increase in the IC50 value with NAC co-treatment would suggest that oxidative stress plays a role in the cytotoxicity.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for managing high cytotoxicity.
Caption: Putative signaling pathways for cytotoxicity.
References
- 1. Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomal thymoquinone, a novel drug formulation: Hope for lung cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoencapsulation Strategies for Active Compounds Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposomal Drug Delivery Systems and Anticancer Drugs [mdpi.com]
- 5. Nanoencapsulation for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical development of liposome-based drugs: formulation, characterization, and therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effect of coumarins on mitochondrial function I. Uncoupling of oxidative phosphorlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicity of coumarin and various methyl derivatives in cultures of rat hepatocytes and V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Derivative of 7-hydroxycoumarin has antifungal potential against Candida species and low cytotoxicity against human cells: In silico studies and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosafety Evaluation of 6,7‐Dihydroxy‐3‐(2‐Nitrophenyl)Coumarin in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytogenotoxicity assessment of 3-(3,4-dihydroxyphenyl)-7,8-dihydroxycoumarin on HepG2/C3A cells and leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Purification Methods for 4,5,7-Trihydroxycoumarin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,5,7-Trihydroxycoumarin.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective methods for purifying this compound, a highly polar compound, are recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC).[1] The choice of method depends on the initial purity of the crude product, the scale of the purification, and the desired final purity. Often, a combination of these techniques is employed for optimal results.
Q2: My this compound sample has poor solubility in common organic solvents. Why is this and what solvents should I use?
A2: The three hydroxyl groups on the coumarin scaffold significantly increase its polarity and capacity for intermolecular hydrogen bonding, leading to low solubility in non-polar solvents. For dissolving this compound, polar solvents such as dimethyl sulfoxide (DMSO), methanol, and hot ethanol are generally required.[1] For purification purposes, mixed solvent systems are often employed to achieve the desired solubility at elevated temperatures and controlled precipitation upon cooling.
Q3: Is this compound stable during purification?
A3: Polyhydroxylated coumarins like this compound can be susceptible to degradation under certain conditions. The phenolic hydroxyl groups are prone to oxidation, which can be accelerated by exposure to air, light, and alkaline (basic) conditions.[1][2] Prolonged exposure to the acidic surface of silica gel during column chromatography can also potentially lead to degradation of sensitive derivatives.[1] It is advisable to work expeditiously, use degassed solvents where possible, and protect the compound from excessive light and heat.
Q4: What are the likely impurities in a crude sample of this compound synthesized via Pechmann condensation?
A4: Common impurities may include unreacted starting materials (e.g., phloroglucinol and a β-ketoester), side-products such as chromone derivatives, and polymeric tars formed at high reaction temperatures.[1][3] The specific impurities will depend on the precise synthetic route and reaction conditions used.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Crystal Yield | - Using too much solvent. - Cooling the solution too quickly. - The chosen solvent is too good a solvent even at low temperatures. | - Use the minimum amount of hot solvent required to fully dissolve the crude product. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] - Experiment with different solvent systems, including mixed solvents where the compound is less soluble at room temperature. |
| "Oiling Out" (Formation of an oil instead of crystals) | - The solute is coming out of solution at a temperature above its melting point. - The solvent is not ideal for crystallization. | - Re-heat the mixture to redissolve the oil. - Add a small amount of a solvent in which the compound is more soluble to lower the saturation point.[1] - Try a different recrystallization solvent or a mixed solvent system. |
| Crystals are colored or appear impure | - Co-precipitation of impurities. - Degradation of the product during heating. | - Consider a pre-purification step like a wash with a sodium bicarbonate solution to remove acidic impurities.[1] - Minimize the time the solution is kept at high temperatures. - Perform a second recrystallization. |
Silica Gel Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Compounds | - Inappropriate solvent system (eluent). - Column overloading. - Improper column packing. | - Optimize the solvent system using thin-layer chromatography (TLC) first. For polar compounds like this compound, a gradient elution from a less polar to a more polar solvent system is recommended (e.g., starting with dichloromethane and gradually adding methanol).[1] - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without any cracks or channels. |
| Compound is Stuck on the Column | - The eluent is not polar enough. - The compound is interacting too strongly with the silica gel. | - Gradually increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol or even a trace of acetic acid to the mobile phase can help with elution.[1] - Consider using a different stationary phase, such as neutral alumina or a reversed-phase (C18) material. |
| Tailing of Peaks | - Strong interaction between the compound and the silica gel. - Presence of acidic impurities. | - Add a small amount of a polar modifier like methanol or a few drops of acetic acid to the eluent to reduce tailing. |
| Compound Degradation on the Column | - Prolonged exposure to the acidic silica gel. | - Use a less acidic stationary phase like neutral alumina. - Deactivate the silica gel before use by adding a small percentage of water. - Expedite the chromatography process. |
Preparative HPLC
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Broadening or Tailing) | - Inappropriate mobile phase pH. - Column overloading. - Secondary interactions with the stationary phase. | - For phenolic compounds, adding a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to the mobile phase can improve peak shape.[4] - Reduce the injection volume or the concentration of the sample. - Ensure the sample is fully dissolved in the mobile phase before injection. |
| Inadequate Separation of Target Compound from Impurities | - The gradient is too steep. - The chosen stationary phase lacks selectivity. | - Develop a shallower, more focused gradient around the elution time of the target compound.[5] - Experiment with different mobile phase compositions (e.g., methanol/water instead of acetonitrile/water). - Consider a different stationary phase if co-elution persists. |
| Low Recovery of the Purified Compound | - The compound is precipitating on the column. - The compound is adsorbing irreversibly to the stationary phase. | - Ensure the mobile phase has sufficient solubilizing power for the purified compound as it gets concentrated in a band. - Check the pH compatibility of the compound with the stationary phase. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System
This protocol is a general guideline and may require optimization for this compound.
-
Solvent Selection: Based on the properties of similar hydroxycoumarins, an ethanol-water mixed solvent system is a good starting point.[6][7]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Induce Crystallization: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly turbid.
-
Clarification: If turbidity persists, add a few drops of hot ethanol until the solution becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove residual solvent.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase for separation using TLC. A good starting point for polar coumarins is a mixture of dichloromethane and methanol or ethyl acetate and hexane.[1][8]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., methanol) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully load this powder onto the top of the packed column.
-
Elution: Begin elution with the less polar solvent system. Gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., increase the percentage of methanol in dichloromethane).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Preparative HPLC
-
Analytical Method Development: First, develop an analytical HPLC method to achieve good separation of this compound from its impurities. A C18 reversed-phase column is a common choice.[4]
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water, both containing 0.1% formic acid or TFA, is a typical mobile phase.[4] A starting point could be a linear gradient from 10-20% acetonitrile to 80-90% acetonitrile.
-
Sample Preparation: Dissolve the partially purified this compound in a suitable solvent (e.g., methanol or the initial mobile phase) and filter it through a 0.45 µm filter.
-
Purification: Equilibrate the preparative C18 column with the initial mobile phase. Inject the sample and run the preparative method.
-
Fraction Collection: Collect fractions based on the UV detector signal at a suitable wavelength (e.g., 254 nm or 330 nm).[4]
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Isolation: Combine the pure fractions and remove the organic solvent by rotary evaporation, followed by lyophilization to remove the water and obtain the final high-purity product.
Data Presentation
Table 1: Suggested Solvent Systems for Purification of Polar Coumarins
| Purification Method | Stationary Phase | Suggested Mobile Phase / Solvent System | Notes |
| Recrystallization | N/A | Ethanol/Water, Acetonitrile, Methanol/Water | The optimal ratio needs to be determined experimentally.[6] |
| Column Chromatography | Silica Gel | Dichloromethane/Methanol (gradient), Hexane/Ethyl Acetate (gradient) | Start with a low percentage of the polar solvent and gradually increase.[1][8] |
| Preparative HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with 0.1% Formic Acid or TFA (gradient) | A shallow gradient around the elution point of the target compound will improve resolution.[4][5] |
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A logical decision tree for troubleshooting common purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. old.rrjournals.com [old.rrjournals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of Antioxidant Activity: 4,5,7-Trihydroxycoumarin versus Ascorbic Acid
In the realm of antioxidant research, both natural and synthetic compounds are continuously evaluated for their capacity to neutralize harmful free radicals. This guide provides a comparative overview of the antioxidant activity of 4,5,7-Trihydroxycoumarin, a member of the coumarin family of phenolic compounds, and Ascorbic Acid (Vitamin C), a well-established benchmark antioxidant. This comparison is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of their relative performance based on available experimental data.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of a compound is often quantified by its IC50 value, which represents the concentration required to scavenge 50% of a specific free radical. Lower IC50 values indicate greater antioxidant activity. The following table summarizes the reported IC50 values for various coumarin derivatives against the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, with Ascorbic Acid as a reference standard. It is important to note that direct comparative data for this compound is limited; therefore, data for structurally related hydroxycoumarins are presented to provide an indicative comparison.
| Compound | Assay | IC50 (µg/mL) | Reference |
| Ascorbic Acid | DPPH | 33.48 | [1][2] |
| Ascorbic Acid | DPPH | 36.22 | [2] |
| 4-hydroxy-6-methoxy-2H-chromen-2-one | DPPH | 0.05 mM (approx. 10.3 µg/mL) | [3] |
| 7-Hydroxycoumarin derivative | DPPH | 10 | [1][2] |
| Coumarin-thiazine hybrid (R=H) | DPPH | 35.35 - 40.02 | [2] |
Note: The IC50 value for 4-hydroxy-6-methoxy-2H-chromen-2-one was reported in mM and has been converted to µg/mL for comparative purposes, assuming a molecular weight similar to this compound. The specific 7-Hydroxycoumarin derivative with an IC50 of 10 µg/mL was a novel synthesized compound and not this compound itself.[1][2]
From the available data, certain synthetic 4-hydroxycoumarin and 7-hydroxycoumarin derivatives have demonstrated potent antioxidant activity, with some even outperforming ascorbic acid in specific assays.[3] For instance, 4-hydroxy-6-methoxy-2H-chromen-2-one exhibited a significantly lower IC50 value than ascorbic acid in a DPPH assay.[3] The antioxidant capacity of coumarins is largely attributed to the number and position of hydroxyl groups on the coumarin skeleton.[2]
Experimental Methodologies
The evaluation of antioxidant activity typically involves spectrophotometric assays that measure the ability of a compound to scavenge stable free radicals. The most commonly employed methods are the DPPH and ABTS assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[4][5]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow.[5] This change in absorbance is measured spectrophotometrically at approximately 517 nm.[4]
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH is prepared in a suitable solvent, such as methanol or ethanol, and protected from light.[4] This is then diluted to a working concentration that gives an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: The test compound (this compound or Ascorbic Acid) is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made.[4]
-
Reaction: A fixed volume of the DPPH working solution is mixed with various concentrations of the test compound. A control containing the solvent and DPPH solution is also prepared.[4]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4]
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[4]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay is another common method for determining the total antioxidant capacity of a substance.[6][7]
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color.[6] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization of the solution. The reduction in absorbance is measured spectrophotometrically at around 734 nm.[6]
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.[6][7]
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compound is prepared in various concentrations.
-
Reaction: A small aliquot of the test sample is added to the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results with a standard antioxidant like Trolox.[6]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the comparative evaluation of antioxidant activity using the DPPH assay.
Caption: Workflow for DPPH antioxidant assay.
Conclusion
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of 4,5,7-Trihydroxycoumarin and Other Coumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of 4,5,7-trihydroxycoumarin against other coumarin derivatives, focusing on their antioxidant, anti-inflammatory, and anticancer properties. While direct experimental data for this compound is limited, this document synthesizes available information on related hydroxycoumarins to infer its potential bioactivity and guide future research.
Coumarins are a broad class of naturally occurring benzopyrone compounds that have garnered significant interest for their diverse pharmacological activities.[1] The bioactivity of coumarin derivatives is significantly influenced by the substitution pattern on their core structure, with the number and position of hydroxyl groups playing a crucial role.
Antioxidant Activity
The antioxidant capacity of coumarins is largely attributed to their ability to scavenge free radicals and chelate metal ions. The presence of hydroxyl groups enhances this activity, and their position on the coumarin ring is a key determinant of their efficacy. Dihydroxy and trihydroxy coumarins are generally more potent antioxidants than their monohydroxy counterparts.
Structure-Activity Relationship:
-
Number of Hydroxyl Groups: An increased number of hydroxyl groups generally leads to higher antioxidant activity.
-
Position of Hydroxyl Groups: The ortho- and para-positions of hydroxyl groups enhance radical scavenging activity due to the formation of stable quinone structures upon oxidation. For instance, coumarins with catechol (ortho-dihydroxy) moieties, such as 6,7-dihydroxycoumarin (esculetin), exhibit potent antioxidant effects.[2] The 7- and 8-dihydroxy substitution also significantly improves scavenging activity.[3]
Table 1: Comparative Antioxidant Activity of Coumarin Derivatives (DPPH Radical Scavenging Assay)
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | Data not available | Ascorbic Acid | 20.53[3] |
| 4-Hydroxycoumarin | 799.83 | Ascorbic Acid | 829.85 |
| 7-Hydroxycoumarin | >1000 | Trolox | 83.50 |
| 6,7-Dihydroxycoumarin (Esculetin) | Potent scavenger | Quercetin | - |
| 7,8-Dihydroxy-4-methylcoumarin | Potent scavenger | Quercetin | - |
| 7-Hydroxy-4-methylcoumarin | 872.97 | Ascorbic Acid | 829.85 |
Note: The lack of a specific IC50 value for this compound highlights a significant gap in the current research landscape. The provided data for other coumarins serves as a benchmark for its predicted potent activity.
Anti-inflammatory Activity
Coumarin derivatives have demonstrated significant anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways.[4] The presence of hydroxyl groups is also believed to contribute to their anti-inflammatory potential.
Mechanism of Action:
Many coumarins exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5] These pathways are central to the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By inhibiting these pathways, coumarins can effectively reduce the inflammatory response.
Specific data on the anti-inflammatory activity of this compound, such as its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, is not available. However, other hydroxycoumarins have shown dose-dependent inhibition of NO production.[6]
Table 2: Comparative Anti-inflammatory Activity of Coumarin Derivatives (Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 Macrophages)
| Compound | Concentration | % Inhibition of NO Production | Reference |
| This compound | Data not available | Data not available | |
| 4-Hydroxy-7-methoxycoumarin | 0.5 mM | 17.61% | [6] |
| 4-Hydroxy-6-methylcoumarin | 0.5 mM | 21.27% | [6] |
Note: The anti-inflammatory potential of this compound warrants investigation, given the established activity of related hydroxycoumarins.
Anticancer Activity
Several coumarin derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7] Their mechanisms of action often involve the induction of apoptosis through the modulation of signaling pathways such as the PI3K/AKT pathway.[3][8]
The substitution pattern on the coumarin ring significantly influences the anticancer activity. While there is no specific cytotoxic data for this compound against common cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer), other hydroxycoumarins have shown moderate to potent activity.
Table 3: Comparative Cytotoxicity of Coumarin Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7, HeLa | Data not available | |
| 7-Hydroxycoumarin (Umbelliferone) | MCF-7 | 10.31 | [9] |
| 7-Hydroxycoumarin (Umbelliferone) | HeLa | Data not available | |
| 6,7-Dihydroxycoumarin (Esculetin) | MCF-7 | 20.35 | [9] |
| 6,7-Dihydroxycoumarin (Esculetin) | HeLa | Data not available | |
| 7,8-Dihydroxy-4-methylcoumarin | Various | Potent activity | |
| 4-Methyl-7-hydroxycoumarin | MCF-7 | >100 |
Note: The anticancer potential of this compound remains to be elucidated through experimental studies.
Experimental Protocols
Detailed methodologies for key bioactivity assays are provided below to facilitate further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method for evaluating the antioxidant activity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compound (e.g., this compound) and a standard antioxidant (e.g., ascorbic acid) in methanol to prepare stock solutions. Serially dilute the stock solutions to obtain a range of concentrations.
-
Assay: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or standard. For the control, add 100 µL of methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.[10]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is another widely used method to assess antioxidant capacity.
Principle: ABTS is oxidized with potassium persulfate to generate the ABTS radical cation (ABTS•+), which has a blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.
Protocol:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.
-
Working Solution: Before use, dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compound and a standard (e.g., Trolox) in methanol.
-
Assay: Add 20 µL of the sample or standard solution to 180 µL of the ABTS•+ working solution in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay.
-
IC50 Determination: Determine the IC50 value from the dose-response curve.
Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages
This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in immune cells.
Principle: Macrophages (like the RAW 264.7 cell line) produce nitric oxide when stimulated with lipopolysaccharide (LPS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Griess Assay: a. Collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Calculation: Calculate the percentage of NO inhibition relative to the LPS-stimulated control group.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways involved in the bioactivity of coumarins and the general workflows for the experimental protocols described.
Caption: NF-κB signaling pathway and potential inhibition by coumarins.
Caption: MAPK signaling pathways and potential points of coumarin inhibition.
Caption: PI3K/AKT signaling pathway and potential inhibition by coumarins.
References
- 1. [PDF] 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation | Semantic Scholar [semanticscholar.org]
- 2. Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Hydroxyl Groups: A Comparative Guide to the Structure-Activity Relationship of 4,5,7-Trihydroxycoumarin Analogs
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of 4,5,7-trihydroxycoumarin analogs reveals critical insights into their structure-activity relationships (SAR), guiding future drug discovery and development. This guide provides a comparative overview of their biological activities, supported by experimental data and detailed protocols.
The coumarin scaffold, a benzopyran-2-one core, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties including anticoagulant, antioxidant, anti-inflammatory, and anticancer activities.[1] Among these, polyhydroxycoumarins are of particular interest due to their potent biological effects, which are significantly influenced by the number and position of hydroxyl groups on the benzene ring. This guide focuses on analogs of this compound, dissecting how structural modifications impact their efficacy as antioxidants, anti-inflammatory agents, and enzyme inhibitors.
Antioxidant Activity: A Tale of Three Hydroxyls
The antioxidant capacity of coumarin derivatives is intrinsically linked to their ability to donate hydrogen atoms or electrons to neutralize free radicals. The presence of multiple hydroxyl groups enhances this activity. SAR studies on polyhydroxycoumarins have demonstrated that trihydroxy derivatives are particularly potent antioxidants.[2]
The positioning of these hydroxyl groups is crucial. For instance, in DPPH and ABTS radical scavenging assays, 6,7,8-trihydroxycoumarins have shown exceptionally high antioxidant activity, approximately four-fold greater than the standard antioxidant Trolox. This enhanced activity is attributed to the electron-donating effect of the ortho-hydroxyl group, which lowers the O-H bond dissociation enthalpy of the C-7 hydroxyl group, thereby facilitating hydrogen atom transfer. While specific comparative data for a series of this compound analogs is limited in the readily available literature, the principles derived from isomeric compounds provide a strong foundation for predicting their activity. It is hypothesized that the 4,5,7-trihydroxy substitution pattern would also confer potent antioxidant properties.
Table 1: Comparative Antioxidant Activity of Polyhydroxycoumarin Analogs
| Compound/Analog | Assay | IC50 / % Inhibition | Reference Compound | IC50 / % Inhibition (Reference) |
| 6,7,8-Trihydroxycoumarin | DPPH | ~4x > Trolox | Trolox | - |
| 7,8-Dihydroxycoumarin | DPPH | - | Trolox | - |
| 5,6,7-Trihydroxycoumarin | DPPH | Lower than 6,7,8-isomer | Trolox | - |
| (E)-3-(1-((2-hydroxyphenyl)amino)ethylidene)-2,4-dioxochroman-7-yl acetate (a 4,7-dihydroxy derivative) | HOO• Scavenging (ESR) | 58.7% | - | - |
| (E)-3-(1-((3-hydroxyphenyl)amino)ethylidene)-2,4-dioxochroman-7-yl acetate (a 4,7-dihydroxy derivative) | HOO• Scavenging (ESR) | 57.5% | - | - |
| (E)-3-(1-((4-hydroxyphenyl)amino)ethylidene)-2,4-dioxochroman-7-yl acetate (a 4,7-dihydroxy derivative) | HOO• Scavenging (ESR) | 53.1% | - | - |
Anti-inflammatory Properties: Targeting Key Mediators
Inflammation is a complex biological response, and coumarins have been shown to modulate it through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and by scavenging reactive oxygen species (ROS) that contribute to inflammatory processes.[4] Hydroxycoumarin derivatives, in particular, have demonstrated significant anti-inflammatory potential.[5]
In vivo studies using the carrageenan-induced rat paw edema model, a standard for acute inflammation, have shown that certain coumarin derivatives can surpass the activity of the reference drug, indomethacin.[5] For example, some 6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin derivatives exhibited potent and sustained anti-inflammatory effects.[5] While specific data on this compound analogs in this model is sparse, the known anti-inflammatory activity of hydroxycoumarins suggests this substitution pattern would be a promising area for investigation.
Table 2: Comparative Anti-inflammatory Activity of Hydroxycoumarin Analogs
| Compound/Analog | Assay | Time Point | % Inhibition | Reference Compound | % Inhibition (Reference) |
| 6-(benzylamino)-7-hydroxy-4-methylcoumarin derivative (Compound 4) | Carrageenan-induced rat paw edema | 3 h | 44.05% | Indomethacin | 32.14% |
| 6-(benzylamino)-7-hydroxy-4-methylcoumarin derivative (Compound 8) | Carrageenan-induced rat paw edema | 3 h | 38.10% | Indomethacin | 32.14% |
| 6-(benzylamino)-7-hydroxy-4-methylcoumarin derivative (Compound 3) | Carrageenan-induced rat paw edema | 3 h | 32.14% | Indomethacin | 32.14% |
Note: The presented data is for 7-hydroxycoumarin derivatives. This highlights the anti-inflammatory potential within the broader class of hydroxycoumarins.[5]
Enzyme Inhibition: A Spectrum of Targets
The biological activities of coumarins often stem from their ability to inhibit specific enzymes. This inhibition is highly dependent on the substitution pattern of the coumarin core.
Carbonic Anhydrase-II Inhibition: Some 4-hydroxycoumarin derivatives have been evaluated for their ability to inhibit carbonic anhydrase-II, a zinc-containing enzyme involved in various physiological processes. Certain synthetic derivatives have shown moderate inhibitory activity.[6]
HIV-1 Protease Inhibition: Notably, a derivative of 4-hydroxycoumarin has demonstrated remarkable inhibitory activity against HIV-1 protease, a key enzyme in the viral life cycle, with an IC50 value in the nanomolar range.[7][8] This highlights the potential of the coumarin scaffold in the development of novel antiviral agents.
Cytochrome P450 Inhibition: 7-Hydroxycoumarin and its analogs have been studied for their inhibitory effects on cytochrome P450 enzymes, particularly CYP2A6. Dihydroxycoumarins, such as 6,7-dihydroxycoumarin and 7,8-dihydroxycoumarin, were found to be potent inhibitors of this enzyme.[9] The position of the hydroxyl groups significantly influences the inhibitory potency.[9]
Table 3: Comparative Enzyme Inhibitory Activity of Hydroxycoumarin Analogs
| Compound/Analog | Target Enzyme | IC50 | Reference Compound | IC50 (Reference) |
| 4-Hydroxycoumarin derivative (Compound 2) | Carbonic Anhydrase-II | 263 µM | Acetazolamide | 0.5 µM |
| 4-Hydroxycoumarin derivative (Compound 6) | Carbonic Anhydrase-II | 456 µM | Acetazolamide | 0.5 µM |
| 4-Hydroxycoumarin derivative (Compound 7) | HIV-1 Protease | 0.01 nM | - | - |
| 6,7-Dihydroxycoumarin | CYP2A6 | 0.39 µM | Methoxsalen | 0.43 µM |
| 7,8-Dihydroxycoumarin | CYP2A6 | 4.61 µM | Methoxsalen | 0.43 µM |
Note: This table showcases the diverse enzyme inhibitory potential of various hydroxycoumarin derivatives. Specific data for this compound analogs against a broad range of enzymes is an area for future research.[6][7][8][9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are outlines of key assays used to evaluate the biological activities of coumarin analogs.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagents: DPPH solution in methanol, test compounds, and a reference antioxidant (e.g., Trolox or ascorbic acid).
-
Procedure:
-
Prepare various concentrations of the test compounds and the reference standard in a suitable solvent (e.g., methanol or DMSO).
-
Add a fixed volume of the DPPH solution to each concentration of the test compound and the standard.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance in the presence of the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the sample.[2]
-
2. In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema
-
Principle: This model is used to evaluate the acute anti-inflammatory activity of a compound. Injection of carrageenan into the rat paw induces a localized inflammatory response, characterized by edema. The reduction in paw volume after treatment with a test compound indicates its anti-inflammatory effect.
-
Animals: Typically, Wistar rats or Swiss albino mice are used.
-
Procedure:
-
Animals are divided into control, reference (e.g., indomethacin), and test groups.
-
The initial paw volume of each animal is measured using a plethysmometer.
-
The test compounds or reference drug are administered orally or intraperitoneally. The control group receives the vehicle.
-
After a specific time (e.g., 1 hour), carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.
-
Paw volume is measured at various time intervals after carrageenan injection (e.g., 1, 2, and 3 hours).
-
The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.[5]
-
3. Tyrosinase Inhibition Assay
-
Principle: Tyrosinase is a key enzyme in melanin synthesis. This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, often using L-DOPA as a substrate. The formation of dopachrome, a colored product, is monitored spectrophotometrically.
-
Reagents: Mushroom tyrosinase, L-DOPA solution, phosphate buffer (pH 6.8), test compounds, and a reference inhibitor (e.g., kojic acid).
-
Procedure:
-
Prepare various concentrations of the test compounds and the reference inhibitor.
-
In a 96-well plate, add the phosphate buffer, tyrosinase solution, and the test compound/inhibitor.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature.
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals to determine the rate of dopachrome formation.
-
Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 where Rate_control is the rate of reaction without the inhibitor, and Rate_sample is the rate in the presence of the inhibitor.
-
The IC50 value is determined from the dose-response curve.
-
Visualizing the Science: Workflows and Pathways
To further clarify the experimental and biological processes, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The inhibitory potential of 4,7-dihydroxycoumarin derivatives on ROS-producing enzymes and direct HOO•/o2• - radical scavenging activity - a comprehensive kinetic DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural and synthetic coumarin derivatives with anti-inflammatory/ antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Synthesis and Inhibiting Activity of Some 4-Hydroxycoumarin Derivatives on HIV-1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Inhibiting Activity of Some 4-Hydroxycoumarin Derivatives on HIV-1 Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of human cytochrome P450 2A6 by 7-hydroxycoumarin analogues: Analysis of the structure-activity relationship and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Anti-inflammatory Effects of Coumarin Derivatives
This guide provides a comparative analysis of the in vivo anti-inflammatory properties of coumarin derivatives, offering researchers and drug development professionals a valuable resource for evaluating their therapeutic potential. While direct in vivo data for 4,5,7-Trihydroxycoumarin is limited in the current literature, this guide leverages data from structurally related coumarins to validate the anti-inflammatory promise of this chemical class. The performance of these compounds is compared against well-established anti-inflammatory agents, supported by experimental data from various studies.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the in vivo and in vitro anti-inflammatory effects of selected coumarin derivatives compared to standard drugs.
Table 1: In Vivo Efficacy in Carrageenan-Induced Paw Edema
| Compound | Animal Model | Dose | Route of Administration | Time Point (post-carrageenan) | % Inhibition of Paw Edema | Reference |
| 4-Hydroxycoumarin | Not Specified | 50 mg/kg | Not Specified | 120 min | 52.8% | [1][2] |
| 4-Hydroxycoumarin | Not Specified | 75 mg/kg | Not Specified | 60 min | 72.0% | [1][2] |
| 4-Hydroxycoumarin | Not Specified | 75 mg/kg | Not Specified | 120 min | 70.6% | [1][2] |
| 4-Hydroxycoumarin | Not Specified | 75 mg/kg | Not Specified | 180 min | 74.6% | [1][2] |
| 4-Hydroxycoumarin | Not Specified | 75 mg/kg | Not Specified | 240 min | 66.3% | [1][2] |
| Dexamethasone (Control) | Not Specified | 2 mg/kg | Not Specified | Not Specified | Significant Reduction | [1][2] |
| 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one (Compound 4) | Rat | Not Specified | Not Specified | 3 h | 44.05% | [3] |
| 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one (Compound 8) | Rat | Not Specified | Not Specified | 3 h | 38.10% | [3] |
| Indomethacin (Control) | Rat | Not Specified | Not Specified | 3 h | ~32% | [3] |
Table 2: In Vivo Effects on Inflammatory Markers
| Compound | Animal Model | Dose | Effect on Leukocyte Migration | Effect on TNF-α Levels | Reference |
| 4-Hydroxycoumarin | Not Specified | 75 mg/kg | Significant decrease (4.8 ± 0.8 x 10⁵ /mL vs 12.4 ± 0.7 x 10⁵ /mL in control) | Significant decrease | [1][2][4][5] |
| Dexamethasone (Control) | Not Specified | 2 mg/kg | Significant decrease (6.3 ± 0.6 x 10⁵ /mL) | Not Specified | [1][2] |
Table 3: In Vitro Inhibition of Pro-inflammatory Mediators by 4-Hydroxy-7-Methoxycoumarin in LPS-stimulated RAW264.7 Macrophages
| Mediator | Effect |
| Nitric Oxide (NO) | Significantly reduced |
| Prostaglandin E2 (PGE2) | Significantly reduced |
| Inducible Nitric Oxide Synthase (iNOS) | Expression strongly decreased |
| Cyclooxygenase-2 (COX-2) | Expression strongly decreased |
| Tumor Necrosis Factor-α (TNF-α) | Production reduced |
| Interleukin-1β (IL-1β) | Production reduced |
| Interleukin-6 (IL-6) | Production reduced |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model for evaluating acute inflammation.
-
Animal acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for a week.
-
Grouping: Animals are divided into control, standard, and test groups.
-
Compound Administration: The test compound (e.g., coumarin derivatives) and the standard drug (e.g., Indomethacin) are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: After a specific period (e.g., 1 hour) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group with respect to the control group.
Leukocyte Migration Assay
This assay quantifies the infiltration of leukocytes into an inflamed site.
-
Induction of Peritonitis: Inflammation is induced by intraperitoneal injection of an irritant like carrageenan.
-
Compound Administration: Test compounds are administered before or after the irritant injection.
-
Peritoneal Lavage: After a few hours, the animals are euthanized, and the peritoneal cavity is washed with a solution like PBS.
-
Cell Counting: The peritoneal fluid is collected, and the total number of leukocytes is counted using a hemocytometer.
Measurement of Cytokines
The levels of pro-inflammatory cytokines like TNF-α and IL-6 in serum or tissue homogenates are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of many coumarin derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
Caption: Inhibition of NF-κB and MAPK pathways by coumarins.
Caption: In vivo anti-inflammatory experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Validation of 4,5,7-Trihydroxycoumarin's Antioxidant Capacity: A Comparative Guide to In Vitro Assays
The antioxidant activity of coumarin derivatives is a subject of significant interest due to their potential therapeutic applications. The number and position of hydroxyl groups on the coumarin scaffold are crucial determinants of their radical scavenging and reducing capabilities. Compounds like 4,5,7-Trihydroxycoumarin are structurally primed to exhibit antioxidant effects, yet quantitative cross-assay comparisons are essential for a complete understanding of their activity.
Comparative Antioxidant Activity Data
A direct comparison of the antioxidant capacity of this compound across different assays requires experimental determination of key parameters such as the half-maximal inhibitory concentration (IC50) or Trolox equivalent antioxidant capacity (TEAC). The following table provides a template for summarizing such quantitative data.
| Assay | Parameter | This compound | Standard (e.g., Ascorbic Acid, Trolox) |
| DPPH Radical Scavenging Assay | IC50 (µM) | Data to be determined | Insert value |
| ABTS Radical Cation Scavenging Assay | IC50 (µM) | Data to be determined | Insert value |
| Ferric Reducing Antioxidant Power (FRAP) Assay | FRAP Value (µM Fe(II)/µM) | Data to be determined | Insert value |
Experimental Protocols
Detailed methodologies for the three key antioxidant assays are provided below to ensure standardized and reproducible evaluation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
This compound
-
Ascorbic acid (or other positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. From this stock, create a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.
-
Assay:
-
To a 96-well plate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of the this compound solutions, positive control, or methanol (as a blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (DPPH solution with methanol) and A_sample is the absorbance of the DPPH solution with the test sample or positive control.
-
IC50 Determination: The IC50 value, the concentration of the sample that causes 50% inhibition of the DPPH radical, is determined by plotting the percentage of inhibition against the different concentrations of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or Phosphate Buffered Saline (PBS)
-
This compound
-
Trolox (or other positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution and serial dilutions of this compound and the positive control in a suitable solvent.
-
Assay:
-
To a 96-well plate, add a small volume (e.g., 10 µL) of the different concentrations of the this compound solutions, positive control, or solvent (as a blank) to the wells.
-
Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of this compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
This compound
-
Ferrous sulfate (FeSO₄) or Trolox (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample and Standard Preparation: Prepare a stock solution and serial dilutions of this compound. Prepare a series of known concentrations of FeSO₄ or Trolox to generate a standard curve.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the sample, standard, or blank (solvent) to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).
-
-
Measurement: Measure the absorbance at 593 nm using a microplate reader.
-
Calculation: The FRAP value is determined by comparing the absorbance of the sample with the standard curve of FeSO₄ or Trolox and is expressed as µM Fe(II) equivalents or Trolox equivalents.
Visualizing the Experimental Workflow
To aid in the conceptualization of the experimental process, the following diagrams illustrate the workflows for each assay.
By employing these standardized assays and systematically recording the data, researchers can effectively cross-validate the antioxidant capacity of this compound, contributing to a more complete understanding of its potential as a bioactive compound.
A Comparative Guide to the In Vitro and In Vivo Efficacy of Hydroxycoumarins
An Objective Analysis for Researchers and Drug Development Professionals
The therapeutic potential of hydroxycoumarins, a class of phenolic compounds, has garnered significant scientific interest. While specific data for 4,5,7-trihydroxycoumarin is limited, extensive research on related hydroxycoumarin derivatives provides valuable insights into their biological activities. This guide offers a comparative analysis of the in vitro and in vivo studies on these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of workflows and signaling pathways to aid in research and development.
Data Presentation: A Comparative Summary
The following tables summarize the quantitative data from various studies, highlighting the in vitro inhibitory and cytotoxic effects alongside in vivo anti-inflammatory and antinociceptive activities of different hydroxycoumarin derivatives.
Table 1: In Vitro Enzyme Inhibition and Cytotoxic Activity of Hydroxycoumarin Derivatives
| Compound/Derivative | Assay Type | Target/Cell Line | IC50 Value | Source |
| 4-Hydroxycoumarin Derivative (Compound 2) | Carbonic Anhydrase-II Inhibition | - | 263 µM | [1][2] |
| 4-Hydroxycoumarin Derivative (Compound 6) | Carbonic Anhydrase-II Inhibition | - | 456 µM | [1][2] |
| 5,7-Dihydroxy-4-methylcoumarin | Aldose Reductase Inhibition | Rat Lens | 17 µM | [3] |
| 5,7-Dihydroxy-4-methylcoumarin | Anti-inflammatory (NO Production) | RAW 264.7 cells | 7.6 µM | [4] |
| 4-Hydroxy-6-methoxy-2H-chromen-2-one (4a) | Antioxidant (DPPH Radical Scavenging) | - | 0.05 mmol/L | [5][6] |
| Styrene Substituted Biscoumarin (SSBC) | Cytotoxicity | AGS (Stomach Cancer) | 4.56 µg/ml | [7] |
| Styrene Substituted Biscoumarin (SSBC) | Cytotoxicity | L-132 (Normal Lung) | 268 µg/ml | [7] |
| Styrene Substituted Biscoumarin (SSBC) | Cytotoxicity | MRC-5 (Normal Lung) | 285 µg/ml | [7] |
| 4-Hydroxycoumarin Derivative (4g) | Anti-tumor (Potato Disc Assay) | Agrobacterium tumefaciens | 1.12 ± 0.02 mg/mL | [8][9] |
| Vinblastine (Standard) | Anti-tumor (Potato Disc Assay) | Agrobacterium tumefaciens | 7.5 ± 0.6 mg/mL | [8][9] |
| Palladium(II) Complex of 4-Hydroxycoumarin (C1) | Cytotoxicity | MIA PaCa-2 (Pancreatic Cancer) | 3 µM | [10] |
| Palladium(II) Complex of 4-Hydroxycoumarin (C1) | Cytotoxicity | A375 (Melanoma) | 5.4 µM | [10] |
| Palladium(II) Complex of 4-Hydroxycoumarin (C1) | Cytotoxicity | HCT116 (Colon Cancer) | 7 µM | [10] |
| Palladium(II) Complex of 4-Hydroxycoumarin (C1) | Cytotoxicity | MRC-5 (Normal Fibroblast) | 8.8 µM | [10] |
Table 2: In Vivo Anti-inflammatory and Antinociceptive Activity of 4-Hydroxycoumarin
| Compound | Animal Model | Assay | Dosage | Effect | Source |
| 4-Hydroxycoumarin | Mice | Carrageenan-induced Paw Edema | 75 mg/kg | 74.6% reduction in edema at 180 min | [11] |
| 4-Hydroxycoumarin | Mice | Carrageenan-induced Paw Edema | 50 mg/kg | 52.8% reduction in edema at 120 min | [11] |
| 4-Hydroxycoumarin | Mice | Leukocyte Migration | 75 mg/kg | Significant decrease in leukocyte migration | [11] |
| 4-Hydroxycoumarin | Mice | Acetic Acid-induced Abdominal Contortions | 25, 50, 75 mg/kg | Significant reduction in contortions | [11][12] |
| 4-Hydroxycoumarin | Mice | Formalin-induced Orofacial Pain | 25, 50, 75 mg/kg | Decreased nociceptive rubbing | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vitro Assays
1. Carbonic Anhydrase-II Inhibition Assay [1][2] This spectrophotometric assay measures the esterase activity of carbonic anhydrase-II.
-
Reagents : Carbonic anhydrase-II, p-nitrophenyl acetate (substrate), Tris-HCl buffer, test compounds, and a standard inhibitor (acetazolamide).
-
Procedure :
-
Prepare solutions of the enzyme, substrate, and test compounds.
-
In a 96-well plate, add the buffer, enzyme solution, and the test compound at various concentrations.
-
Initiate the reaction by adding the substrate (p-nitrophenyl acetate).
-
Measure the absorbance at a specific wavelength to monitor the formation of p-nitrophenol over time.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
2. Antioxidant Activity (DPPH Radical Scavenging Assay) [5][6][13] This assay evaluates the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagents : DPPH solution in methanol, test compounds, and a standard antioxidant (e.g., ascorbic acid or BHT).
-
Procedure :
-
Prepare various concentrations of the test compound in methanol.
-
Mix the test compound solutions with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution. A decrease in absorbance indicates radical scavenging activity.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
-
3. Cell Viability (MTT Assay) [4][7] This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Reagents : 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), cell culture medium, test compounds, and a solubilizing agent (e.g., DMSO).
-
Procedure :
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.
-
Dissolve the formazan crystals with a solubilizing agent.
-
Measure the absorbance at a specific wavelength. The intensity of the color is proportional to the number of viable cells.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
In Vivo Assays
1. Carrageenan-Induced Paw Edema in Mice [11][14] This is a standard model for evaluating the anti-inflammatory activity of compounds.
-
Animals : Swiss mice.
-
Procedure :
-
Administer the test compound (e.g., 4-hydroxycoumarin at 50 and 75 mg/kg) or a control vehicle orally or intraperitoneally.
-
After a set time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce inflammation.
-
Measure the paw volume or thickness at various time points (e.g., 60, 120, 180, and 240 minutes) after the carrageenan injection using a plethysmometer.
-
Calculate the percentage of edema inhibition compared to the control group.
-
2. Leukocyte Migration Assay [11] This assay quantifies the influx of leukocytes into an inflamed site.
-
Animals : Mice.
-
Procedure :
-
Induce peritonitis by intraperitoneal injection of an inflammatory agent (e.g., carrageenan).
-
Administer the test compound or a control vehicle.
-
After a specific period, euthanize the animals and collect the peritoneal fluid.
-
Dilute the peritoneal fluid and stain with Turk's solution.
-
Count the total number of leukocytes using a Neubauer chamber under a microscope.
-
Compare the leukocyte counts between the treated and control groups.
-
Visualizing the Pathways and Processes
Diagrams are essential tools for understanding complex biological pathways and experimental workflows. The following visualizations are provided in the DOT language for Graphviz.
Inflammatory Signaling Pathway
Derivatives of 5,7-dihydroxycoumarin have been shown to modulate key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[3] The inhibition of enzymes like myeloperoxidase (MPO) and lipoxygenase (LOX) can contribute to these effects by reducing oxidative stress and the production of inflammatory mediators.[3]
Caption: Simplified inflammatory signaling pathway showing potential inhibition points by hydroxycoumarins.
Comparative Experimental Workflow: In Vitro vs. In Vivo
The following diagram illustrates the logical flow and relationship between in vitro and in vivo experimental stages in drug discovery and development.
Caption: Comparative workflow of in vitro and in vivo experimental stages.
References
- 1. scielo.br [scielo.br]
- 2. Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives – ScienceOpen [scienceopen.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. In silico and in vitro analysis of coumarin derivative induced anticancer effects by undergoing intrinsic pathway mediated apoptosis in human stomach cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsdjournal.org [rsdjournal.org]
- 14. researchgate.net [researchgate.net]
Head-to-head comparison of 4,5,7-Trihydroxycoumarin and Quercetin
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the physicochemical properties and biological activities of two prominent phenolic compounds: 4,5,7-Trihydroxycoumarin, a member of the coumarin family, and Quercetin, a well-studied flavonoid. This objective analysis is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties: A Foundation for Biological Activity
The structural and chemical characteristics of a compound are fundamental to its biological function, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the key physicochemical properties of this compound and Quercetin is presented below.
| Property | This compound | Quercetin |
| Molecular Formula | C₉H₆O₅[1][2][3] | C₁₅H₁₀O₇ |
| Molecular Weight | 194.14 g/mol [1][2][3] | 302.24 g/mol |
| Melting Point | Not available | 316 °C |
| Solubility | Limited data available. Likely soluble in organic solvents like DMSO and ethanol, with low aqueous solubility. | Practically insoluble in water; soluble in aqueous alkaline solutions, ethanol, and lipids. |
| Bioavailability | Not well-documented. | Generally low due to poor water solubility and rapid metabolism. |
Comparative Biological Activity
Both this compound and Quercetin are recognized for their potential health benefits, stemming from their antioxidant, anti-inflammatory, and anticancer properties. The following sections provide a detailed comparison of their activities, supported by available experimental data.
Antioxidant Activity
The ability to neutralize reactive oxygen species (ROS) is a key therapeutic property of many phenolic compounds. The antioxidant capacities of this compound and Quercetin have been evaluated using various in vitro assays.
While direct comparative studies are limited, the antioxidant potential of hydroxycoumarins is well-established. For instance, the presence of hydroxyl groups on the coumarin ring is known to enhance antioxidant activity[4][5]. Studies on related compounds like 4-hydroxycoumarin derivatives have demonstrated significant free radical scavenging activity[6][7]. Quercetin is a potent antioxidant, with numerous studies quantifying its efficacy.
| Assay | This compound (or related compounds) | Quercetin |
| DPPH Radical Scavenging Assay (IC₅₀) | Data for this compound is not readily available. A related compound, 4-hydroxy-6-methoxy-2H-chromen-2-one, showed an IC₅₀ of 0.05 mM, outperforming ascorbic acid[6]. | ~15.899 µg/mL[8] |
| Hydrogen Peroxide Scavenging (IC₅₀) | 7-hydroxycoumarin showed an IC₅₀ of 7029 mg/L, and 4-hydroxycoumarin had an IC₅₀ of 9150 mg/L[4][5]. | 36.22 µg/ml[9] |
Anti-inflammatory Activity
Chronic inflammation is a key contributor to various diseases. Both coumarins and flavonoids have been investigated for their ability to modulate inflammatory pathways.
Studies on various hydroxycoumarin derivatives have demonstrated their anti-inflammatory potential. For example, 4-hydroxycoumarin has been shown to reduce leukocyte migration and levels of the pro-inflammatory cytokine TNF-α in vivo[10]. Similarly, 7-hydroxycoumarin prevents UVB-induced activation of NF-κB, a key regulator of inflammation[11]. Quercetin exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways.
| Assay/Model | This compound (or related compounds) | Quercetin |
| Nitric Oxide (NO) Production Inhibition | 4-hydroxy-7-methoxycoumarin significantly reduced NO production in LPS-stimulated RAW264.7 macrophages[12][13][14]. | IC₅₀ of approximately 10 µM for inhibiting Cox2 expression, a related inflammatory marker[11]. |
| Cytokine Inhibition | 4-hydroxycoumarin reduced TNF-α levels in a mouse model of peritonitis[10]. 4-hydroxy-7-methoxycoumarin reduced the production of TNF-α, IL-1β, and IL-6[12][13]. | Reduces levels of IL-6, NF-κB, and nitric oxide production. |
Anticancer Activity
The potential of these compounds to inhibit cancer cell growth and induce apoptosis is a significant area of research.
While specific data for this compound is scarce, various coumarin derivatives have shown cytotoxic effects against different cancer cell lines[15][16][17]. For instance, some novel coumarin derivatives exhibited potent cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cells[18]. Quercetin has been extensively studied for its anticancer properties and has been shown to inhibit the proliferation of a wide range of cancer cells.
| Cell Line | This compound (or related compounds) | Quercetin |
| MCF-7 (Breast Cancer) | A coumarin derivative showed an IC₅₀ of 3.26 µM[19]. | IC₅₀ values ranging from 20.90 µM to 73 µM have been reported[14]. |
| A549 (Lung Cancer) | A coumarin derivative showed an IC₅₀ of 9.34 µM[19]. | IC₅₀ values of 8.65 µg/ml (24h), 7.96 µg/ml (48h), and 5.14 µg/ml (72h)[13]. |
| HL-60 (Leukemia) | A coumarin derivative showed an IC₅₀ of 8.09 µM[18]. | IC₅₀ of approximately 7.7 µM after 96 hours of treatment[20]. |
| HepG2 (Liver Cancer) | A coumarin-cinnamic acid hybrid showed an IC₅₀ of 13.14 µM[17]. | Not explicitly found, but various coumarin derivatives show activity. |
Signaling Pathways
Understanding the molecular mechanisms underlying the biological activities of these compounds is crucial for their development as therapeutic agents.
Quercetin is known to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation. These include:
-
PI3K/Akt/mTOR Pathway: Quercetin can inhibit this critical survival pathway, leading to decreased cell proliferation and induction of apoptosis[12][17].
-
MAPK Pathway: It can modulate the activity of different MAPKs, such as ERK, JNK, and p38, which are involved in stress responses and cell proliferation[1][17].
-
Wnt/β-catenin Pathway: Quercetin has been shown to inhibit this pathway, which is often dysregulated in cancer[19].
-
NF-κB Pathway: By inhibiting the activation of NF-κB, Quercetin can suppress the expression of pro-inflammatory genes.
For This compound , specific data on modulated signaling pathways is limited. However, studies on related hydroxycoumarins suggest potential mechanisms. For instance, 7-hydroxycoumarin has been shown to prevent the activation of the NF-κB pathway [11]. Other coumarin derivatives have been found to inhibit the PI3K/Akt pathway and modulate the MAPK pathway [8][12][18]. It is plausible that this compound shares these mechanisms of action, though further investigation is required.
Experimental Protocols
To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for key assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for evaluating the antioxidant capacity of compounds.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, a non-radical, resulting in a color change from purple to yellow and a decrease in absorbance.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the test compound (this compound or Quercetin) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent to prepare a stock solution. Prepare a series of dilutions from the stock solution.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each sample dilution to the wells.
-
Add an equal volume of the DPPH working solution to each well.
-
Include a blank control containing only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or Quercetin) for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Nitric Oxide (NO) Synthase Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Principle: The production of NO by nitric oxide synthase (NOS) is quantified by measuring the accumulation of its stable oxidation product, nitrite, in the supernatant of stimulated cells (e.g., RAW 264.7 macrophages) using the Griess reagent.
Protocol:
-
Cell Culture and Stimulation: Culture RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) to induce iNOS expression and NO production.
-
Sample Collection: After a 24-hour incubation period, collect the cell culture supernatant.
-
Griess Reaction:
-
Mix an equal volume of the supernatant with Griess reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add an equal volume of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 5-10 minutes at room temperature.
-
-
Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is then determined.
Conclusion and Future Directions
This comparative guide highlights the significant therapeutic potential of both this compound and Quercetin. Quercetin is a well-characterized flavonoid with robust data supporting its antioxidant, anti-inflammatory, and anticancer activities through the modulation of multiple signaling pathways.
While direct experimental evidence for this compound is less abundant, the available data on related hydroxycoumarin derivatives strongly suggest that it possesses similar biological activities. The presence of multiple hydroxyl groups on the coumarin scaffold is a key structural feature that likely contributes to its therapeutic potential.
Future research should focus on:
-
Direct Head-to-Head Comparative Studies: Conducting in vitro and in vivo studies to directly compare the biological activities of this compound and Quercetin under identical experimental conditions.
-
Comprehensive Profiling of this compound: A thorough investigation of the antioxidant, anti-inflammatory, and anticancer properties of this compound, including the determination of IC₅₀ values in various assays and cell lines.
-
Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanisms of action.
-
In Vivo Efficacy and Safety: Evaluating the in vivo efficacy and safety profiles of this compound in relevant animal models of disease.
By addressing these research gaps, a clearer understanding of the therapeutic potential of this compound will emerge, paving the way for its potential development as a novel therapeutic agent.
References
- 1. This compound | C9H6O5 | CID 54676761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synchem.de [synchem.de]
- 3. capotchem.com [capotchem.com]
- 4. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dpph assay ic50: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. 7-Hydroxycoumarin prevents UVB-induced activation of NF-κB and subsequent overexpression of matrix metalloproteinases and inflammatory markers in human dermal fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic activity of new acetoxycoumarin derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. The Role of Curcumin in Cancer: A Focus on the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Replicating published findings on the anticancer properties of 4,5,7-Trihydroxycoumarin
Replicating Anticancer Properties of Coumarin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published findings on the anticancer properties of 4,5,7-Trihydroxycoumarin, also known as Norathyriol, and other closely related coumarin derivatives. Due to a larger volume of research on its analogs, this guide synthesizes data from various studies to offer a broader perspective for researchers aiming to replicate or build upon existing findings in cancer research.
Quantitative Data Summary
The cytotoxic effects of Norathyriol and other coumarin derivatives have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The table below summarizes the reported IC50 values from multiple studies.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Norathyriol (this compound) | Mouse Skin Epidermal JB6 P+ | Not specified, inhibits cell growth | [1] |
| 7-Hydroxycoumarin | Lung Adenocarcinoma | >100 µg/ml (cytostatic) | [2] |
| 7-Hydroxycoumarin Derivative (Compound 5) | Breast (MCF-7) | 5.1 | [3] |
| Lung (NCI-H322) | 22.7 | [3] | |
| Prostate (PC-3) | 14.3 | [3] | |
| Skin (A-431) | 10.2 | [3] | |
| 7-Hydroxy-4-methylcoumarin Derivative (Compound 4) | Acute Myeloid Leukemia (HL60) | 8.09 | [4] |
| 7-Hydroxy-4-methylcoumarin-cinnamic acid hybrid (8b) | Hepatocellular Carcinoma (HepG2) | 13.14 | [4] |
| Aesculetin (6,7-dihydroxycoumarin) | Human Acute Myeloid Leukemia (THP-1) | Not specified, potent and selective | [5] |
| 5,7-dimethoxycoumarin | Murine Melanoma (B16) | Not specified, cytostatic | [6] |
| Human Melanoma (A375) | Not specified, cytostatic | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are protocols for key experiments commonly used to assess the anticancer properties of coumarin derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HL60, HepG2) in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the coumarin derivative (e.g., 0, 5, 10, 25, 50, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Fixation: Treat cells with the coumarin derivative for a specified time (e.g., 24 hours). Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle. For instance, coumarin and 7-hydroxycoumarin have been shown to induce G1 phase arrest in lung carcinoma cell lines.[2][7]
Western Blot Analysis
Western blotting is used to detect the expression levels of specific proteins involved in signaling pathways related to cell proliferation and apoptosis.
-
Protein Extraction and Quantification: Treat cells with the test compound, then lyse the cells in RIPA buffer to extract total protein. Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against target proteins (e.g., ERK, p-ERK, Akt, p-Akt, Bcl-2, Bax, Caspase-3, Cyclin D1) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The anticancer effects of coumarin derivatives are often mediated through the modulation of key cellular signaling pathways.
Signaling Pathways
Norathyriol has been shown to suppress skin cancer by targeting ERK kinases.[1] Other coumarin derivatives have been found to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[4] The diagrams below illustrate these pathways.
Caption: Key signaling pathways affected by coumarin derivatives.
Experimental Workflow
The following diagram outlines a general workflow for replicating and verifying the anticancer properties of coumarin compounds.
References
- 1. Norathyriol suppresses skin cancers induced by solar ultraviolet radiation by targeting ERK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis and cell cycle disturbances induced by coumarin and 7-hydroxycoumarin on human lung carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells | MDPI [mdpi.com]
- 5. Aesculetin (6,7-dihydroxycoumarin) exhibits potent and selective antitumor activity in human acute myeloid leukemia cells (THP-1) via induction of mitochondrial mediated apoptosis and cancer cell migration inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell cycle arrest and differentiation induction by 5,7-dimethoxycoumarin in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 4,5,7-Trihydroxycoumarin
For researchers and scientists engaged in drug development and other laboratory-based research, the responsible handling and disposal of chemical compounds is paramount to ensuring a safe working environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4,5,7-Trihydroxycoumarin, a compound that requires careful management as hazardous chemical waste. Adherence to these procedures will minimize risks and promote a culture of safety within your institution.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be aware of the hazard profile of this compound and to utilize appropriate personal protective equipment (PPE). This compound is classified as an irritant that can affect the skin, eyes, and respiratory system.[1][2][3]
Minimum Required PPE:
-
Eye Protection: Chemical safety goggles are mandatory to prevent eye contact.
-
Hand Protection: Nitrile gloves must be worn to avoid skin contact.[2]
-
Body Protection: A lab coat is required to protect against accidental spills. For larger quantities, consider a chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.
All handling and disposal activities should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2]
Summary of Key Safety and Disposal Information
The following table summarizes the essential data for the safe handling and disposal of this compound.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₉H₆O₅ |
| Hazard Class | Skin Irritant, Eye Irritant, Respiratory Irritant[1] |
| Primary Disposal Route | Hazardous Waste Collection[2][3] |
| Incompatible Waste Streams | Acids, Halogenated Solvents, Heavy Metal Salts |
Step-by-Step Disposal Protocol
The recommended method for disposing of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be discarded in regular trash or poured down the drain.[3]
-
Waste Segregation and Collection:
-
Collect all waste containing this compound in a designated and clearly labeled hazardous waste container.[2] This includes the pure compound as well as contaminated materials such as pipette tips, gloves, and absorbent paper.
-
Ensure the waste container is made of a material compatible with the chemical and any solvents used.
-
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."[2]
-
Specify the contents, including "this compound" and any other chemicals or solvents present in the mixture.
-
Indicate the approximate quantity of the waste and the date of generation.
-
-
Storage:
-
Securely seal the hazardous waste container to prevent leaks or spills.[2]
-
Store the container in a designated, well-ventilated, and secure satellite accumulation area.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent to schedule a pickup for the hazardous waste.[2]
-
Follow all institutional procedures for hazardous waste disposal requests.
-
-
Decontamination:
-
After handling the compound and preparing the waste for disposal, thoroughly decontaminate all work surfaces, glassware, and equipment.
-
Any disposable materials used for decontamination, such as paper towels, should be placed in a sealed, vapor-tight plastic bag and disposed of as hazardous waste.[2]
-
Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound.
References
Comprehensive Safety and Handling Guide for 4,5,7-Trihydroxycoumarin
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to ensuring personal safety and maintaining a secure laboratory environment. This guide provides essential, immediate safety and logistical information for handling 4,5,7-Trihydroxycoumarin, including detailed operational and disposal plans. The following procedures are based on the known hazards of this compound and safety data from structurally similar chemicals.
Hazard Identification and Classification
This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]
A "Warning" signal word is associated with this compound.[1]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to prevent exposure when handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be necessary for splash-prone procedures. | Protects against dust particles and potential splashes that can cause serious eye irritation.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for tears or punctures before use. | Prevents direct skin contact with the chemical, which can cause irritation.[2][3] |
| Body Protection | A standard laboratory coat is required. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn. | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) is necessary when handling the powder outside of a certified chemical fume hood or if dust generation is likely. | Avoids the inhalation of fine dust particles that may cause respiratory irritation.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling techniques are crucial for minimizing exposure and preventing contamination. All procedures involving solid this compound should be performed within a certified chemical fume hood.
Preparation:
-
Designated Area: Establish a designated area for handling this compound. Cover the work surface with absorbent, disposable bench paper.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above before handling the chemical.
Weighing and Transfer:
-
Ventilation: Perform all weighing and transfer operations inside a chemical fume hood to minimize dust inhalation.
-
Tools: Use appropriate tools, such as a spatula and weigh boat, to handle the solid compound. Take care to avoid creating dust.
-
Container Management: Keep the container of this compound tightly closed when not in use.
Solution Preparation:
-
Solvent Addition: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
Work in Fume Hood: All solution preparation should be conducted within a chemical fume hood.
Post-Handling:
-
Decontamination: Wipe down the work area with an appropriate solvent to decontaminate surfaces.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Disposal Plan
The proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance. This compound should be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste containing this compound, including contaminated materials such as pipette tips, gloves, and paper towels, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
Incompatible Waste Streams: Do not mix with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.
Container Labeling and Storage:
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," any solvents present, the approximate quantity, and the date of generation.
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
Disposal Procedure:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or an equivalent department to arrange for the pickup and disposal of the hazardous waste.
-
Follow Regulations: Dispose of the contents and container in accordance with all local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[4]
-
Incineration: A common disposal method for this type of waste is incineration in a chemical incinerator equipped with an afterburner and scrubber, after being mixed with a combustible solvent.[4]
Below is a workflow diagram illustrating the safe handling and disposal process for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
